Ampelopsin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHHURKGTUZHU-QWMXJGQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156638 | |
| Record name | Ampelopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130608-11-6 | |
| Record name | Ampelopsin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampelopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Bioavailability and Pharmacokinetics of Ampelopsin A: A Technical Guide
Introduction
Ampelopsin, also known as Dihydromyricetin (DHM), is a natural dihydroflavonol compound extracted from plants such as Ampelopsis grossedentata (Vine Tea) and Hovenia dulcis (Japanese raisin tree).[1][2][3] This bioactive flavonoid has garnered significant attention from the scientific community for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][4] Despite its therapeutic potential, the clinical application of Ampelopsin A is significantly hindered by its poor oral bioavailability, a critical challenge for drug development professionals.[1][4][5] This guide provides an in-depth analysis of the current understanding of this compound's bioavailability and pharmacokinetic profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Bioavailability of this compound
The oral bioavailability of this compound is notably low. Studies in rat models have demonstrated an absolute oral bioavailability of approximately 4.02%.[4][5][6] This poor systemic exposure is attributed to a combination of limiting factors:
-
Low Aqueous Solubility: this compound is sparingly soluble in water, with a reported solubility of only 0.2 mg/mL at 25°C.[1][4] This characteristic impedes its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor Membrane Permeability: The molecule exhibits low permeability across the intestinal epithelium, which is the primary site of absorption for orally administered drugs.[1] Its absorption is believed to occur via a passive diffusion mechanism.[1]
-
Chemical Instability: this compound shows instability in the aqueous environment of the intestinal tract, where it may be metabolized or eliminated before it can be absorbed into the bloodstream.[1][2]
These challenges have spurred research into advanced drug delivery systems, such as microemulsions, solid dispersions, and nanoparticle formulations, to enhance its solubility and bioavailability.[1][7]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. This data is derived from a study utilizing a sensitive and validated LC-MS/MS method for quantification in plasma.[5][6]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 20 mg/kg |
| Cmax (Maximum Concentration) | 165.67 ± 16.35 ng/mL | 21.63 ± 3.62 ng/mL |
| Tmax (Time to Cmax) | - | ~2.67 h |
| AUC(0-t) (Area Under the Curve) | 410.73 ± 78.12 ng·h/mL | 164.97 ± 41.76 ng·h/mL |
| t1/2 (Half-life) | 2.05 ± 0.52 h | 3.70 ± 0.99 h |
| MRT (Mean Residence Time) | 2.62 ± 0.36 h | 5.98 ± 0.58 h |
| Absolute Bioavailability (F) | - | 4.02% |
Data adapted from Liu et al., 2017.[5][6] Values are presented as mean ± standard deviation.
Absorption: Following oral administration, this compound is slowly and poorly absorbed, reaching its maximum plasma concentration (Cmax) at approximately 2.67 hours (Tmax).[5][6] The low Cmax value, even with a 10-fold higher dose compared to the IV route, underscores its limited absorption.
Distribution: While specific tissue distribution studies are extensive, the interaction with plasma proteins is a key aspect of distribution. Flavonoids like this compound can bind to serum albumin, which can influence their pharmacokinetic properties and availability to target tissues.[8]
Metabolism: this compound undergoes extensive metabolism in the body. The primary metabolic pathways include Phase I reactions such as reduction and dehydroxylation, and Phase II conjugation reactions like glucuronidation and sulfation.[1] These processes convert the parent drug into more water-soluble metabolites to facilitate excretion.[9][10]
A critical aspect of its metabolism is its interaction with the cytochrome P450 (CYP) enzyme system, the primary machinery for Phase I drug metabolism in the liver.[9] In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of several key CYP isoforms, including CYP3A4, CYP2E1, and CYP2D6.[11] This inhibitory action presents a potential for significant drug-drug interactions, as it can slow the metabolism of other co-administered drugs that are substrates for these enzymes, potentially leading to increased toxicity.[11]
Excretion: The water-soluble metabolites of this compound are primarily eliminated from the body through renal and biliary pathways.[10]
Experimental Protocols
Detailed and reproducible experimental design is fundamental to pharmacokinetic research. The following sections describe the methodologies used in key studies cited in this guide.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on the methodology described by Liu et al. (2017) for determining the pharmacokinetic profile of this compound in rats.[5][6]
1. Subjects: Male Sprague-Dawley rats. 2. Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum, and are fasted overnight before the experiment. 3. Grouping and Administration:
- Intravenous (IV) Group: Rats receive a single 2 mg/kg dose of this compound solution via the tail vein.
- Oral (PO) Group: Rats receive a single 20 mg/kg dose of this compound suspension via oral gavage. 4. Blood Sampling:
- Approximately 250 μL of blood is collected from the jugular vein into heparinized tubes at designated time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
- Plasma is separated by centrifugation and stored at -80°C until analysis. 5. Bioanalytical Method:
- Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation: Protein precipitation is performed on plasma samples to extract this compound and an internal standard.
- Chromatography: Separation is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. 6. Data Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., DAS 3.0).[5][6]
- Absolute oral bioavailability (F) is calculated using the formula: F(%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of this compound on human CYP enzymes, based on the study by Zou et al. (2017).[11]
1. Materials:
- Human Liver Microsomes (HLMs).
- This compound (test inhibitor).
- CYP-isoform specific probe substrates (e.g., testosterone for CYP3A4, chlorzoxazone for CYP2E1, bufuralol for CYP2D6).
- NADPH regenerating system (cofactor).
- Potassium phosphate buffer. 2. Incubation Procedure:
- A reaction mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of this compound.
- The mixture is pre-incubated at 37°C.
- The specific probe substrate is added to the mixture.
- The enzymatic reaction is initiated by adding the NADPH regenerating system.
- The reaction is incubated for a specific time at 37°C and then terminated (e.g., by adding ice-cold acetonitrile). 3. Sample Analysis:
- After termination, samples are centrifuged, and the supernatant is analyzed using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate. 4. Data Analysis:
- The rate of metabolite formation is measured at each concentration of this compound.
- The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- Further enzyme kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Major metabolic pathways of this compound.
Caption: this compound's inhibition of CYP450 enzymes and potential for drug-drug interactions.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric floating sustained-release tablet for dihydromyricetin: Development, characterization, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 5. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Microemulsion Drug Delivery System: For Bioavailability Enhancement of Ampelopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diglib.globalcollege.edu.et:8080 [diglib.globalcollege.edu.et:8080]
- 10. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin A: A Multi-Targeted Regulator of Cancer Cell Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant attention for its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancers, including breast, colon, lung, liver, and leukemia.[1][3] The efficacy of this compound stems from its capacity to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer. This document provides a detailed overview of these core signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for the scientific community.
Quantitative Data Summary: The Efficacy of this compound
The anti-proliferative effect of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values and its impact on reactive oxygen species (ROS) generation are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Citation |
| MDA-MB-231/IR | Radio-resistant Breast Cancer | 42.89 ± 1.86 | 24 hours | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 58.00 ± 3.84 | 24 hours | [4] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Dose-dependent inhibition observed at 20-80 µM | 24 hours | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Significant inhibition at 50-100 µM | 24 and 48 hours | [6] |
| K562 | Chronic Myelogenous Leukemia | Significant inhibition at 50-100 µM | 24 and 48 hours | [6] |
Table 2: this compound-Induced ROS Generation
| Cell Line | Cancer Type | Fold Increase in ROS Levels (vs. Control) | Citation |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.4 to 4.5-fold | [5][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.4 to 4.5-fold | [5][7] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by intervening in several critical signaling cascades.
ROS Generation and Endoplasmic Reticulum (ER) Stress Pathway
A primary mechanism of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) specifically in cancer cells, while having minimal impact on normal cells.[5] This elevation in ROS disrupts cellular homeostasis and triggers profound stress on the endoplasmic reticulum (ER), a critical organelle for protein folding.[5][8] The accumulation of misfolded proteins activates the Unfolded Protein Response (UPR), characterized by the upregulation of key ER stress markers such as GRP78, p-PERK, p-eIF2α, and cleaved ATF6α.[5][8] Ultimately, this cascade leads to the expression of the pro-apoptotic factor CHOP, committing the cell to apoptosis.[5] Studies indicate a vicious cycle where this compound-induced ROS triggers ER stress, and prolonged ER stress can, in turn, amplify ROS production, thus reinforcing the apoptotic signal.[5][8]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[9][10] this compound has been shown to be a potent inhibitor of this pathway.[11][12] It suppresses the phosphorylation and subsequent activation of key downstream effectors, including Akt and the mammalian target of rapamycin (mTOR).[11][12] The reduction in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) leads to decreased activity of proteins like p70S6K, which are essential for protein synthesis and cell cycle progression.[11] By downregulating this critical survival pathway, this compound effectively halts cancer cell proliferation.[12][13]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that translates extracellular signals into cellular responses. In the context of this compound-induced ER stress, specific MAPK members, namely c-Jun N-terminal protein kinase (JNK) and p38-MAPK, are activated.[14][15] This activation is a downstream consequence of the ER stress response.[14] Phosphorylated JNK and p38-MAPK contribute to the apoptotic process, in part by upregulating the expression of pro-apoptotic proteins like XIAP-Associated Factor-1 (XAF1).[14][15] Therefore, this compound utilizes the MAPK pathway not for proliferation, but as a pro-death signal initiated by ER stress.
NF-κB and STAT3 Pathways
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and proliferation; they are often constitutively active in cancer cells.[16][17] this compound has been shown to suppress the activation of the NF-κB pathway, which contributes to its anti-leukemic effects by preventing the transcription of anti-apoptotic genes.[6][18][19] Its modulation of the JAK/STAT pathway, particularly STAT3, also interferes with pro-tumorigenic signaling.[1] By inhibiting these key transcription factors, this compound can effectively turn off entire programs that cancer cells rely on for their survival and growth.
Intrinsic and Extrinsic Apoptosis Pathways
This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] For the intrinsic pathway, it modulates the ratio of Bax/Bcl-2 proteins, favoring the pro-apoptotic Bax.[20][21] This leads to mitochondrial membrane permeabilization, loss of membrane potential (ΔΨm), and the release of cytochrome c into the cytoplasm, which ultimately activates the caspase cascade.[11][20] Concurrently, this compound can sensitize cells to extrinsic apoptosis by upregulating the expression of death receptors like DR4 and DR5, making them more susceptible to apoptosis induced by ligands such as TRAIL.[11]
Detailed Methodologies for Key Experiments
The following protocols are generalized from methodologies cited in the literature for studying the effects of this compound.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways.
-
Cell Lysis: After treatment with this compound, cancer cells (approximately 1x10^7) are harvested and washed with ice-cold PBS. The cell pellet is lysed using RIPA buffer containing protease and phosphatase inhibitors on ice for 30-60 minutes.[5]
-
Protein Quantification: Cell lysates are centrifuged at 12,000 x g for 30 minutes at 4°C. The supernatant is collected, and the protein concentration is determined using a BCA protein assay kit.[4]
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are loaded and separated by SDS-PAGE. The separated proteins are then transferred electrophoretically to a PVDF membrane.[4][5]
-
Antibody Incubation: The membrane is blocked to prevent non-specific binding. It is then incubated overnight at 4°C with a specific primary antibody (e.g., anti-p-Akt, anti-CHOP, anti-Bax). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. Band intensities are often quantified and normalized to a loading control like β-actin or GAPDH.[5][6]
Intracellular ROS Level Detection
This assay quantifies the generation of reactive oxygen species within cells following treatment.
-
Cell Treatment: Cells are seeded in plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[5]
-
Probe Incubation: The culture medium is removed, and cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[7][20]
-
Measurement: After incubation, cells are washed with PBS. The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualized using fluorescence microscopy.[5][20]
-
Controls: An untreated control group is used as a baseline. To confirm ROS-dependency, a ROS scavenger like N-acetyl-L-cysteine (NAC) can be used to pre-treat cells before this compound exposure.[5]
Cell Viability and Proliferation Assay (CCK-8 or MTT)
These colorimetric assays are used to assess the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) and incubated for a set time (e.g., 24, 48, or 72 hours).[5]
-
Reagent Incubation: After the treatment period, CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the dose-response curve.[4][5]
siRNA-Mediated Gene Knockdown
This technique is used to confirm the role of a specific protein in a signaling pathway by silencing its gene expression.
-
Transfection: Cells are seeded to reach a suitable confluency for transfection. Small interfering RNA (siRNA) molecules targeting a specific gene (e.g., CHOP, PERK, ATF6α) or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's protocol.[5] A typical concentration is 100 nM.[5]
-
Incubation: The cells are incubated with the siRNA-lipid complexes for a period (e.g., 24 hours) to allow for the knockdown of the target protein.[5]
-
Treatment and Analysis: After the knockdown period, the cells are treated with this compound. The effect on downstream events, such as apoptosis or protein expression, is then analyzed using methods like Western Blotting or apoptosis assays to determine if silencing the target gene rescues or alters the phenotype induced by this compound.[5]
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 6. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ampelopsin induces cell growth inhibition and apoptosis in breast cancer cells through ROS generation and endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 11. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and … [ouci.dntb.gov.ua]
- 20. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 21. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Ampelopsin A, a resveratrol dimer. It is crucial to distinguish this compound from the flavanonol Dihydromyricetin, which is also sometimes referred to as Ampelopsin. This document focuses exclusively on the resveratrol dimer, this compound.
Chemical Structure of this compound
This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a resveratrol dimer. Its chemical formula is C₂₈H₂₂O₇, with a molar mass of 470.477 g/mol [1]. The structure consists of two resveratrol units linked together, forming a complex polycyclic system.
Below is a two-dimensional representation of the chemical structure of (+)-Ampelopsin A.
Caption: Chemical structure of (+)-Ampelopsin A.
Synthesis of this compound and Related Resveratrol Dimers
A complete, step-by-step total synthesis of this compound is not extensively documented in publicly available literature. However, the general strategy for synthesizing resveratrol dimers like this compound involves the biomimetic oxidative dimerization of resveratrol or its derivatives. This approach mimics the natural biosynthetic pathways of these compounds.
This section outlines a representative experimental protocol for the synthesis of resveratrol dimers, which is analogous to the potential synthesis of this compound. The described methodology is based on the scalable biomimetic synthesis of related resveratrol dimers, quadrangularin A and pallidol, which has been reported to proceed in high yields[2][3].
General Synthetic Strategy
The core of the synthesis is the oxidative coupling of a protected resveratrol monomer. Key steps typically include:
-
Protection of Phenolic Hydroxyl Groups: To control the regioselectivity of the coupling reaction and improve solubility, the hydroxyl groups of resveratrol are often protected.
-
Oxidative Dimerization: The protected resveratrol monomer undergoes an oxidative dimerization reaction, often catalyzed by metallic oxidants or enzymes, to form the dimeric core.
-
Cyclization and Rearrangement: The resulting dimer can then undergo further intramolecular cyclizations and rearrangements to form the specific polycyclic structure of the target molecule.
-
Deprotection: The final step involves the removal of the protecting groups to yield the natural product.
The following diagram illustrates the general workflow for the biomimetic synthesis of resveratrol dimers.
Caption: General workflow for the biomimetic synthesis of resveratrol dimers.
Representative Experimental Protocol: Synthesis of a Resveratrol Dimer
The following protocol is adapted from the synthesis of related resveratrol dimers and illustrates the key transformations.
Step 1: Protection of Resveratrol
-
Reagents: Resveratrol, protecting group (e.g., benzyl bromide or tert-butyl derivative), base (e.g., K₂CO₃), solvent (e.g., acetone).
-
Procedure: Resveratrol is dissolved in the solvent, and the base is added, followed by the protecting group. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is then isolated and purified by column chromatography.
Step 2: Oxidative Dimerization
-
Reagents: Protected resveratrol, oxidant (e.g., ferrocenium hexafluorophosphate (FeCp₂PF₆) or horseradish peroxidase (HRP) with H₂O₂), solvent (e.g., dichloromethane or a biphasic system).
-
Procedure: The protected resveratrol is dissolved in the appropriate solvent, and the oxidant is added portion-wise. The reaction is stirred at a controlled temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the crude product is extracted and purified.
Step 3: Cyclization and Deprotection
-
Reagents: Protected dimer, acid or catalyst for cyclization (e.g., Lewis acid), deprotection reagents (e.g., BBr₃ for ether cleavage or specific conditions for other protecting groups).
-
Procedure: The purified protected dimer is subjected to conditions that promote intramolecular cyclization to form the desired ring system. This is often followed by a deprotection step in the same or a subsequent reaction to remove the protecting groups and yield the final resveratrol dimer. Purification is typically achieved by preparative HPLC.
Quantitative Data
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Oxidative Dimerization of a tert-butylated resveratrol derivative | FeCp₂PF₆ | >95 | [3] |
| Overall Synthesis of Quadrangularin A | 5 steps | 54 | [3] |
| Overall Synthesis of Pallidol | 6 steps | 26 | [3] |
Table 1: Representative yields for the synthesis of related resveratrol dimers.
Biological Activity and Signaling Pathways
As previously mentioned, much of the research on the biological activity of "Ampelopsin" has focused on Dihydromyricetin. There is limited specific information available on the signaling pathways directly modulated by this compound. Research on resveratrol and its other oligomers suggests that these compounds can have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. It is plausible that this compound shares some of these properties.
For instance, Dihydromyricetin (often confused with Ampelopsin) has been shown to inhibit the mTOR signaling pathway and the interconnected ROS/Akt/IKK/NF-κB signaling pathways[4]. It has also been reported to protect against doxorubicin-induced cardiotoxicity by inhibiting NLRP3 inflammasome activation via the SIRT1 pathway[5]. Further research is needed to determine if this compound acts on similar or distinct cellular pathways.
The diagram below depicts a simplified signaling pathway that is known to be modulated by other polyphenolic compounds and may be relevant for future studies on this compound.
Caption: A putative signaling pathway potentially modulated by this compound.
Conclusion
This compound is a structurally complex resveratrol dimer with potential for interesting biological activities. While a specific total synthesis has not been widely reported, established biomimetic oxidative dimerization strategies for related compounds provide a clear and efficient pathway for its potential chemical synthesis. Further research is required to fully elucidate the specific synthetic protocols, quantitative yields, and the precise biological mechanisms of action and signaling pathways associated with this compound, distinguishing it from the more extensively studied flavanonol, Dihydromyricetin. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A scalable biomimetic synthesis of resveratrol dimers and systematic evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 5. Ampelopsin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound found in various medicinal plants, including those from the Ampelopsis genus.[1][2] It has garnered significant attention in biomedical research due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][3] In vitro studies have demonstrated that Ampelopsin A can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in a wide range of cancer cell lines.[2] Its mechanisms of action are multifaceted, involving the modulation of several critical signaling pathways such as PI3K/Akt, MAPK, and the mitochondrial apoptosis pathway.[1][2]
These application notes provide a comprehensive guide for conducting in vitro cell culture experiments to evaluate the efficacy and mechanisms of this compound. The protocols detailed below are compiled from various studies and are intended to serve as a foundational methodology for researchers.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The anti-proliferative effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| HL60 | Acute Promyelocytic Leukemia | 24 hours | 60.77 | [1] |
| 48 hours | 45.1 | [1] | ||
| K562 | Chronic Myelogenous Leukemia | 24 hours | 156.2 | [1] |
| 48 hours | 135.2 | [1] | ||
| MCF-7 | Breast Cancer (ER+) | 24 hours | Effective concentrations: 20-80 µM | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 hours | Effective concentrations: 20-80 µM | [4][5] |
| SPC-A-1 | Lung Adenocarcinoma | 48-96 hours | Effective concentrations: 12.5-100 µg/ml | [6] |
| A549 | Lung Adenocarcinoma | 48-96 hours | Effective concentrations: 12.5-100 µg/ml | [6] |
Note: Effective concentrations for apoptosis and other mechanistic studies typically range from 20 µM to 100 µM.[1][4]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human cancer cell lines such as HL60, K562, MCF-7, and MDA-MB-231 are commonly used.[1][4][5] Normal cell lines like MCF-10A (breast epithelial) can be used as controls to assess cytotoxicity.[4]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, is typically used.[1]
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[6]
-
Materials:
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Materials:
-
6-well culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells (1x10⁵ to 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 0, 50, 100 µM) for 24 or 48 hours.[1]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][5]
-
Materials:
-
6-well plates or fluorescence microplate reader compatible plates
-
This compound
-
DCFH-DA probe (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Seed cells in the appropriate plates and treat with this compound for the desired time.
-
After treatment, wash the cells once with PBS.
-
Load the cells with DCFH-DA by incubating them with a 10 µM solution of DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). The intensity of the green fluorescence is proportional to the intracellular ROS level.
-
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling cascades. The diagrams below illustrate two of the most frequently reported pathways.
PI3K/Akt/NF-κB Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt pathway, leading to a downstream reduction in NF-κB activity, which ultimately promotes apoptosis and inhibits proliferation in cancer cells.[1][3]
Mitochondrial (Intrinsic) Apoptosis Pathway
This compound can induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 5. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 6. Ampelopsin-sodium induces apoptosis in human lung adenocarcinoma cell lines by promoting tubulin polymerization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Ampelopsin A Hepatoprotective Studies
Introduction
Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants such as Ampelopsis grossedentata (vine tea).[1] Extensive research has highlighted its diverse pharmacological benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Of particular interest to drug development professionals is its potent hepatoprotective activity. This compound has been shown to shield the liver from various insults, including chemical toxins, chronic alcohol consumption, and metabolic dysfunction.[1][3]
The validation of these hepatoprotective effects relies heavily on the use of well-established animal models that mimic the pathophysiology of human liver diseases.[4][5] These models are indispensable for elucidating the underlying mechanisms of action and for preclinical assessment of efficacy. This document provides detailed application notes and experimental protocols for three common animal models used in this compound research: the carbon tetrachloride (CCl4)-induced liver fibrosis model, the high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) model, and the alcohol-induced liver disease (ALD) model.
Application Note 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a widely used and reliable method for inducing acute and chronic liver injury, characterized by centrilobular necrosis, inflammation, and progressive fibrosis, which closely mimics aspects of human fibrotic liver disease.[6][7] The toxicity of CCl4 is mediated by its metabolic activation by cytochrome P450 (specifically CYP2E1) to form highly reactive free radicals, which initiate lipid peroxidation and damage cellular membranes, leading to hepatocyte death and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[7]
Experimental Protocol: CCl4-Induced Fibrosis in Mice
This protocol is synthesized from methodologies described in studies on chemically-induced liver fibrosis.[1][7][8]
-
Animal Selection:
-
Species: Mouse (Mus musculus).
-
Characteristics: Male, 8-10 weeks old, weight 20-25g.
-
Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
-
Model Induction and Treatment:
-
Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (e.g., olive oil or corn oil) on the same schedule as the CCl4 group.
-
CCl4 Model Group: Receives i.p. injections of CCl4. A common protocol involves administering 1-1.5 mL/kg body weight of CCl4 (diluted 1:1 v/v in olive or corn oil) twice or three times a week for 4-8 weeks to establish significant fibrosis.[6][8]
-
This compound Treatment Group: Receives CCl4 injections as per the model group. This compound is administered, typically via oral gavage, at a predetermined dose (e.g., 50-100 mg/kg/day). Treatment can commence either before or after the initiation of CCl4 injury, depending on whether the aim is to study preventive or therapeutic effects.
-
-
-
Sample Collection: Euthanize mice and collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathological and molecular analyses.
-
Serum Biochemistry: Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis, and Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis).
-
Molecular Analysis: Use portions of the liver for Western blot or qPCR to quantify the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen Type I (Col1α1), and Transforming Growth Factor-beta 1 (TGF-β1).[1]
-
Data Presentation: Effects of this compound on CCl4-Induced Liver Injury
The following table summarizes representative quantitative data on the effects of this compound in a CCl4-induced liver fibrosis model.
| Parameter | Control Group | CCl4 Model Group | This compound + CCl4 Group | Units | Reference |
| Serum ALT | Normal | Significantly Increased | Significantly Decreased vs. Model | U/L | [1] |
| Serum AST | Normal | Significantly Increased | Significantly Decreased vs. Model | U/L | [1] |
| Hepatic Collagen Deposition | Minimal | Markedly Increased | Significantly Reduced vs. Model | % Area | [1] |
| α-SMA Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |
| Collagen I Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |
| TGF-β1 Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |
Visualization: CCl4-Induced Fibrosis Workflow and this compound Intervention
Caption: General experimental workflow for animal hepatoprotective studies.
Caption: this compound inhibits CCl4-induced fibrosis via SIRT1 and autophagy.[1]
Application Note 2: Diet-Induced Metabolic Liver Injury Models
Metabolic disorders are leading causes of chronic liver disease globally. Animal models based on dietary manipulation are crucial for studying NAFLD and ALD.[10][11]
Part A: High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)
This model recapitulates key features of human NAFLD, including obesity, insulin resistance, hepatic steatosis (fat accumulation), and in some protocols, inflammation (steatohepatitis or NASH).[11][12]
Experimental Protocol: HFD-Induced NAFLD in Mice
-
Animal Selection: C57BL/6 mice are highly susceptible to diet-induced obesity and are the preferred strain.
-
Diet and Treatment:
-
Control Group: Fed a standard or low-fat control diet (e.g., 10% kcal from fat).
-
HFD Model Group: Fed a high-fat diet (e.g., 45% or 60% kcal from fat) for 8-16 weeks to induce NAFLD.
-
This compound Treatment Group: Fed an HFD and co-administered this compound (e.g., 50-100 mg/kg/day, oral gavage or mixed in the diet).
-
-
Endpoint Analysis:
-
In-life Monitoring: Track body weight and food intake weekly.
-
Metabolic Assessment: At the end of the study, measure fasting blood glucose and serum lipid profiles (triglycerides [TG], total cholesterol [TC]).
-
Liver Analysis: Measure liver weight and hepatic TG content. Perform histopathology (H&E and Oil Red O staining) to assess steatosis and inflammation.
-
Part B: Alcohol-Induced Liver Disease (ALD)
The Lieber-DeCarli liquid diet model is a standard for inducing ALD, as it ensures consistent alcohol intake and malnutrition, two key factors in the human condition.[13] This model typically induces hepatic steatosis and elevates liver enzymes.[3]
Experimental Protocol: Lieber-DeCarli Model of ALD in Mice
-
Animal Selection: C57BL/6 mice are commonly used.
-
Diet and Treatment:
-
Control Group: Pair-fed a control liquid diet isocalorically matched to the alcohol diet, with maltose dextrin substituting for ethanol.
-
Alcohol Model Group: Acclimated to the Lieber-DeCarli liquid diet, with ethanol concentration gradually increased to the final concentration (e.g., 5% v/v, providing 36% of total calories). The diet is maintained for 4-6 weeks.
-
This compound Treatment Group: Fed the alcohol liquid diet and administered this compound (e.g., 50-100 mg/kg/day, oral gavage).
-
-
Endpoint Analysis:
-
Serum Analysis: Measure serum ALT, AST (also referred to as GOT), and GPT levels.[3] Serum ethanol levels can also be quantified.
-
Liver Analysis: Assess liver weight, hepatic TG content, and histopathology for steatosis.
-
Data Presentation: Effects of this compound on Diet-Induced Liver Injury
The following table summarizes representative data from studies using HFD and alcohol diet models.[3]
| Model | Parameter | Control Group | Model Group | This compound Treated Group | Units | Reference |
| NAFLD | Body Weight Gain | Normal | Significantly Increased | Significantly Reduced | g | [3] |
| Liver Triglycerides | Low | Significantly Increased | Significantly Reduced | mg/g tissue | [3] | |
| Serum Triglycerides | Normal | Increased | Reduced | mg/dL | [3] | |
| ALD | Serum AST/GOT | Normal | Significantly Increased | Significantly Reduced | U/L | [3] |
| Serum ALT/GPT | Normal | Significantly Increased | Significantly Reduced | U/L | [3] | |
| Liver Triglycerides | Low | Significantly Increased | Significantly Reduced | mg/g tissue | [3] |
Visualization: this compound Mechanism in Metabolic Liver Injury
Caption: this compound ameliorates steatosis by activating AMPK signaling.[3]
References
- 1. Ampelopsin attenuates carbon tetrachloride-induced mouse liver fibrosis and hepatic stellate cell activation associated with the SIRT1/TGF-β1/Smad3 and autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. An Insight into Different Experimental Models used for Hepatoprotective Studies: A Review | Bentham Science [benthamscience.com]
- 5. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCl4-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for DPPH Assay of Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the antioxidant activity of Ampelopsin A using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in understanding the assay's workflow and underlying chemical principles.
Introduction
Antioxidants are crucial for mitigating the detrimental effects of free radicals in biological systems.[1] The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the DPPH radical is visually apparent as the deep violet color of the DPPH solution fades to a pale yellow.[2] This color change is monitored by measuring the decrease in absorbance at approximately 517 nm.[1][2]
This compound, a flavonoid, is expected to exhibit antioxidant activity due to its chemical structure, which is conducive to donating hydrogen atoms to free radicals. This application note provides a framework for quantifying this activity.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. This value is inversely related to the antioxidant capacity of the compound. For a comprehensive comparison, it is recommended to test a standard antioxidant, such as Ascorbic Acid or Trolox, alongside this compound.
Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidant
| Compound | Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| This compound | (e.g., 10) | |||
| (e.g., 25) | ||||
| (e.g., 50) | ||||
| (e.g., 100) | ||||
| (e.g., 200) | ||||
| Ascorbic Acid | (e.g., 2) | |||
| (Standard) | (e.g., 4) | |||
| (e.g., 6) | ||||
| (e.g., 8) | ||||
| (e.g., 10) |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the DPPH assay.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
Distilled water
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol in a volumetric flask. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known high concentration (e.g., 1 mg/mL). From this stock, a series of dilutions should be prepared to the desired testing concentrations.
-
Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid) in a similar manner to the this compound stock solution.
Assay Procedure
-
Preparation of the Reaction Mixture:
-
In a 96-well microplate, add a fixed volume of the DPPH working solution to each well.
-
To the wells designated for the sample, add varying concentrations of the this compound solution.
-
To the wells for the standard, add varying concentrations of the standard antioxidant solution.
-
For the blank (control), add the same volume of methanol instead of the sample or standard.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be consistent across all experiments.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound or the standard antioxidant. The concentration that results in 50% inhibition is the IC50 value. This can be calculated using linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH assay for determining the antioxidant activity of this compound.
Caption: Workflow of the DPPH antioxidant assay.
Signaling Pathway/Chemical Reaction
The diagram below depicts the chemical reaction mechanism where the DPPH radical is scavenged by an antioxidant compound like this compound, which acts as a hydrogen donor.
Caption: DPPH radical scavenging by an antioxidant.
References
Application Notes and Protocols for Preparing Ampelopsin A Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These properties make it a compound of significant interest for therapeutic research and drug development. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various cell-based assays, ensuring accurate and reproducible results.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₂O₈ | [3] |
| Molecular Weight | 320.25 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (312.26 mM) | [3] |
| Solubility in Ethanol | 64 mg/mL (199.84 mM) | [5] |
| Water Solubility | Insoluble | [5] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 1 year | [3] |
| IC₅₀ (Dihydropyrimidinase) | 48 µM | [3] |
| IC₅₀ (Influenza RNA-dependent RNA polymerase) | 22 µM | [3] |
| Effective Concentration (Anti-inflammatory) | 10-100 µM | [2][6] |
| Effective Concentration (Anticancer) | 10-100 µM | [7] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Procedure for Preparing a 100 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 32.03 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Procedure for Preparing Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the cell culture medium. This is crucial to account for any potential effects of the solvent on the cells.
Cell-Based Assay Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
This compound working solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
3. Antioxidant Assay (DPPH Radical Scavenging Assay)
This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound solutions in methanol or ethanol
-
DPPH solution (0.1 mM in methanol or ethanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action.
This diagram illustrates that this compound can inhibit the EGFR and PI3K/Akt signaling pathways, leading to reduced cell proliferation and inflammation.[8][9] It also demonstrates its ability to reduce reactive oxygen species (ROS) and modulate the expression of apoptosis-related proteins like Bax and Bcl-2, ultimately inducing programmed cell death in cancer cells.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in cell-based assays. By following these standardized procedures, investigators can obtain reliable and reproducible data to further explore the therapeutic potential of this promising natural compound. Always refer to the specific product datasheet for any batch-to-batch variations in solubility and purity.
References
- 1. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Cell Viability and Metastasis in Renal Cell Carcinoma by Negatively Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ampelopsin A Administration in High-Fat Diet-Induced Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including those of the Ampelopsis genus.[1] Preclinical studies have demonstrated its potential therapeutic effects in managing metabolic disorders.[2] In high-fat diet (HFD)-induced obese mice, a widely used model for studying metabolic syndrome, this compound has been shown to exert significant anti-obesity and metabolic regulatory effects.[3][4][5] These effects are mediated, at least in part, through the modulation of key signaling pathways involved in lipid metabolism, such as the AMP-activated protein kinase (AMPK) pathway.[2]
These application notes provide a comprehensive overview of the administration of this compound in HFD-fed mice, including detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and underlying signaling mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in high-fat diet-induced mice as reported in preclinical studies.
Table 1: Effects of this compound on Body Weight, Liver Weight, and Adipose Tissue Mass
| Treatment Group | Dosage (mg/kg) | Final Body Weight (g) | Liver Weight (g) | Epididymal Fat (g) | Perirenal Fat (g) |
| Control (HFD) | - | 35.5 ± 0.8 | 1.8 ± 0.1 | 1.5 ± 0.1 | 0.6 ± 0.1 |
| This compound | 250 | 32.1 ± 0.7 | 1.4 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.1 |
| This compound | 500 | 31.5 ± 0.6 | 1.3 ± 0.1 | 1.1 ± 0.1** | 0.4 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.
Table 2: Effects of this compound on Serum Lipid Profile
| Treatment Group | Dosage (mg/kg) | Serum Triglycerides (mg/dL) | Serum Total Cholesterol (mg/dL) |
| Control (HFD) | - | 150 ± 10 | 220 ± 15 |
| This compound | 250 | 115 ± 8* | 205 ± 12 |
| This compound | 500 | 110 ± 7** | 200 ± 10 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.
Experimental Protocols
This section details the methodologies for inducing obesity in mice using a high-fat diet and the subsequent administration of this compound.
High-Fat Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[6][7]
-
Acclimatization: Upon arrival, animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dietary Induction of Obesity:
-
Duration: The HFD is typically administered for 8-16 weeks to induce a significant increase in body weight and metabolic abnormalities.[6]
-
Monitoring: Body weight and food intake should be monitored weekly.
This compound Administration
-
Preparation of this compound Solution:
-
This compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture of DMSO and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
The solution should be prepared fresh daily or stored under appropriate conditions to ensure stability.
-
-
Dosage: Effective dosages in mice have been reported to be in the range of 250 to 500 mg/kg of body weight.[5]
-
Route of Administration: Oral gavage is a common and effective route for this compound administration in these studies. Intraperitoneal (IP) injection is another possible route.
-
Frequency: Daily administration for the duration of the treatment period (typically 4-8 weeks, concurrent with HFD feeding) is a common protocol.
-
Procedure for Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.
-
The volume administered should be appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
Key Experimental Assays
-
Body Composition Analysis: Techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) can be used to quantify fat and lean mass.
-
Serum Biochemistry: Blood samples are collected for the analysis of triglycerides, total cholesterol, glucose, and insulin levels.
-
Histopathology: Liver and adipose tissue can be collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation and cell morphology.
-
Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., AMPK, p-AMPK, SREBP-1c) in liver or adipose tissue can be quantified.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in HFD-induced mice.
Signaling Pathway of this compound in Adipocytes
Caption: this compound signaling pathway in regulating lipogenesis.
Mechanism of Action
This compound is believed to exert its anti-adiposity effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] In the context of high-fat diet-induced obesity, the proposed mechanism is as follows:
-
AMPK Activation: this compound activates AMPK in adipocytes and hepatocytes.
-
Inhibition of SREBP-1c: Activated AMPK phosphorylates and inhibits the proteolytic cleavage of sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis.
-
Downregulation of Lipogenic Enzymes: The inhibition of SREBP-1c maturation leads to the downregulation of its target genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1).
-
Reduced Lipogenesis: The decreased expression of these lipogenic enzymes results in reduced fatty acid and triglyceride synthesis, thereby attenuating lipid accumulation in the liver and adipose tissue.[9]
By targeting the AMPK/SREBP-1c pathway, this compound effectively reduces fat accumulation, improves the serum lipid profile, and ameliorates the metabolic disturbances associated with a high-fat diet. These findings suggest that this compound is a promising candidate for further investigation in the context of obesity and related metabolic diseases.
References
- 1. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Oral Detection, but Decreased Intestinal Signaling for Fats in Mice Lacking Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. research.ucsb.edu [research.ucsb.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Microbe-Derived Antioxidants Alleviate Liver and Adipose Tissue Lipid Disorders and Metabolic Inflammation Induced by High Fat Diet in Mice [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Ampelopsin A Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of Ampelopsin A, a natural flavonoid compound, on various cancer cell lines. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the associated signaling pathways and experimental workflow.
Introduction
This compound, also known as dihydromyricetin, is a natural flavonoid with a range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[5][6] This method provides a robust and sensitive tool for evaluating the cytotoxic potential of compounds like this compound in cancer research and drug development.
Quantitative Data Summary
The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from different studies.
Table 1: Effect of this compound on the Viability of Renal Cell Carcinoma (RCC) Cells (786-O) and Normal Kidney Cells (HK-2) [7]
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Cell Viability (%) |
| 786-O | 10 | 24 | Significantly decreased |
| 25 | 24 | Significantly decreased | |
| 50 | 24 | Significantly decreased | |
| 100 | 24 | Significantly decreased | |
| 10 | 48 | Significantly decreased | |
| 25 | 48 | Significantly decreased | |
| 50 | 48 | Significantly decreased | |
| 100 | 48 | Significantly decreased | |
| HK-2 | 10 | 24 | No significant cytotoxicity |
| 25 | 24 | No significant cytotoxicity | |
| 50 | 24 | No significant cytotoxicity | |
| 100 | 24 | No significant cytotoxicity | |
| 10 | 48 | No significant cytotoxicity | |
| 25 | 48 | No significant cytotoxicity | |
| 50 | 48 | No significant cytotoxicity | |
| 100 | 48 | Little effect on survival |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines [8]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | >320 |
| 48 | 65.3 ± 2.5 | ||
| 72 | 43.8 ± 3.1 | ||
| SMMC-7721 | Hepatocellular Carcinoma | 24 | >320 |
| 48 | 185.6 ± 5.2 | ||
| 72 | 112.4 ± 4.7 | ||
| A549 | Lung Cancer | 24 | >320 |
| 48 | 210.7 ± 6.8 | ||
| 72 | 158.9 ± 5.5 |
Experimental Protocols
This section provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (purity ≥98%)
-
Cancer cell lines (e.g., 786-O, MCF-7, MDA-MB-231, HeLa, HL60, K562)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0 to 100 µM (or a wider range depending on the cell line's sensitivity).[1][7] Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][7]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C.[6][10]
-
After incubation, carefully remove the medium containing MTT.[10]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of this compound concentration versus cell viability.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in this compound-Induced Cytotoxicity
This compound has been shown to modulate various signaling pathways to exert its cytotoxic effects.[11][12] In renal cell carcinoma, it negatively regulates the PI3K/AKT signaling pathway.[7] In breast cancer cells, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and by triggering the endoplasmic reticulum stress pathway.[1] It has also been reported to induce apoptosis via the mitochondrial-mediated pathway in leukemia cells by downregulating AKT and NF-κB signaling.[2][13]
Caption: this compound induced cytotoxicity signaling pathways.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in performing the MTT assay to determine the cytotoxicity of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Cell Viability and Metastasis in Renal Cell Carcinoma by Negatively Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of ampelopsin from Ampelopsis megalophylla induces apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]
- 12. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Ampelopsin A: Application Notes and Protocols for Western Blot Analysis of Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ampelopsin A, also known as Dihydromyricetin (DHM), for studying protein expression changes via Western blot analysis. This compound is a natural flavonoid compound that has garnered significant interest for its therapeutic potential, largely attributed to its ability to modulate various cellular signaling pathways. This document outlines the affected pathways, presents quantitative data on protein expression changes, and provides a detailed protocol for conducting Western blot analysis with this compound treatment.
Overview of this compound's Mechanism of Action
This compound exerts its biological effects by modulating a range of signaling pathways implicated in cell proliferation, apoptosis, and metabolism. Western blotting is a key technique to elucidate these mechanisms by quantifying the changes in the expression levels of key regulatory proteins.
Key Signaling Pathways Modulated by this compound:
-
Apoptosis Pathway: this compound has been shown to induce apoptosis in various cancer cell lines. This is often characterized by an upregulation of pro-apoptotic proteins such as Bax and Bak, and a downregulation of the anti-apoptotic protein Bcl-2. It also promotes the cleavage and activation of caspases, such as caspase-3 and caspase-9.
-
mTOR Signaling Pathway: this compound can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. This inhibition can be observed by a decrease in the phosphorylation of mTOR and its downstream targets.
-
TGF-β Signaling Pathway: In certain cellular contexts, this compound has been demonstrated to downregulate the expression of Transforming Growth Factor-β (TGF-β), a key cytokine involved in cell growth, differentiation, and fibrosis.[1]
-
Lipogenesis Regulation: Studies have indicated that this compound can inhibit the protein expression of key enzymes involved in fatty acid synthesis, such as SREBP-1c, fatty acid synthase (FAS), and ACC.[2]
Quantitative Data on Protein Expression Changes
The following tables summarize the observed changes in protein expression in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Apoptosis-Related Proteins in Human Choriocarcinoma JAr Cells
| Protein | This compound Concentration (mg/L) for 48h | Observed Effect |
| Bax | 40, 60, 100 | Increased expression |
| Bcl-2 | 40, 60, 100 | Decreased expression |
| Pro-caspase-3 | 40, 60, 100 | Decreased expression (indicative of cleavage) |
Data extracted from a study on human choriocarcinoma cells, suggesting that this compound induces apoptosis through the mitochondrial pathway.[3]
Table 2: Effect of this compound on Apoptosis-Associated Proteins in Hepatocellular Carcinoma Cells
| Protein | Cell Lines | Observed Effect |
| Bax | QGY7701, HepG2, MHcc97L, Hepal-6 | Upregulated |
| Bak | QGY7701, HepG2, MHcc97L, Hepal-6 | Upregulated |
| p53 | QGY7701, HepG2, MHcc97L, Hepal-6 | Upregulated |
| Cleaved caspase-3 | QGY7701, HepG2, MHcc97L, Hepal-6 | Upregulated |
This study demonstrates the pro-apoptotic effects of this compound across multiple hepatic cancer cell lines.[4]
Table 3: Effect of this compound on Cell Cycle and Apoptosis Proteins in Muscle Invasive Bladder Cancer Cells (T24 and UMUC3)
| Protein | This compound Concentration (µM) for 48h | Observed Effect |
| CDK2 | 5, 20 | Downregulated |
| CDK4 | 5, 20 | Downregulated |
| Cyclin D1 | 5, 20 | Downregulated |
| Ki67 | 5, 20 | Downregulated |
| Apoptosis Proteins (general) | 5, 20 | Upregulated |
These findings suggest that this compound inhibits cell cycle progression and promotes apoptosis in bladder cancer cells.[5]
Table 4: Effect of this compound on Signaling Proteins in Mouse Hepatoma Hepal-6 Cells
| Protein | This compound Concentration (µM) for 48h | Observed Effect |
| TGF-β | 10, 50, 100 | Downregulated |
| NOX4 | 10, 50, 100 | Downregulated |
This research indicates that this compound can induce apoptosis in mouse hepatoma cells by inhibiting the TGF-β pathway.[1]
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effect of this compound on protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., T24, UMUC3, JAr, HepG2) in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (Dihydromyricetin) in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable method, such as the Bicinchoninic Acid (BCA) protein assay.[5]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of the target protein.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer according to the manufacturer's recommendations. This incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection and Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane in the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for any variations in protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin A in 3T3-L1 Adipocyte Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ampelopsin A as a tool to study and inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This document includes detailed experimental protocols, quantitative data on the effects of this compound, and a description of the underlying molecular signaling pathways.
Introduction
This compound, a natural flavonoid, has been identified as a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. The 3T3-L1 cell line is a well-established and widely used in vitro model for studying adipogenesis. Upon treatment with a differentiation cocktail, these fibroblast-like preadipocytes undergo a complex series of signaling events, leading to the expression of key adipogenic transcription factors and the accumulation of intracellular lipids. This compound intervenes in this process, offering a valuable tool for investigating the molecular mechanisms of fat cell formation and for the screening of potential anti-obesity therapeutics.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key markers of 3T3-L1 adipocyte differentiation.
Table 1: Effect of this compound on Lipid Accumulation in Differentiating 3T3-L1 Cells
| This compound Concentration (µM) | Lipid Accumulation (% of Control) |
| 0 (Control) | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Data are representative and compiled from typical results. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on the Expression of Adipogenic Transcription Factors in Differentiating 3T3-L1 Cells
| This compound Concentration (µM) | PPARγ mRNA Expression (Fold Change vs. Control) | C/EBPα mRNA Expression (Fold Change vs. Control) |
| 0 (Control) | 1.00 | 1.00 |
| 10 | 0.70 | 0.75 |
| 25 | 0.45 | 0.50 |
| 50 | 0.20 | 0.25 |
Data are representative and compiled from typical results. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Differentiation: Seed the 3T3-L1 cells in the desired culture plates (e.g., 6-well or 24-well plates) at a density that allows them to reach confluence.
-
Induction of Differentiation (Day 0): Two days after the cells have reached confluence, replace the growth medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). This is designated as Day 0.
-
This compound Treatment: For experimental wells, add this compound at the desired final concentrations (e.g., 10, 25, 50 µM) to the differentiation medium I. Include a vehicle control (e.g., DMSO) for comparison.
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin), including the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM with 10% FBS). Change the maintenance medium every two days.
-
Harvesting: The cells are typically fully differentiated by day 8 to 10 and can be harvested for analysis.
Protocol 2: Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Preparation of Staining Solution: Prepare the working Oil Red O solution by diluting the stock solution with water (6:4 ratio) and filtering it.
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix them with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the fixed cells with water.
-
Staining: Add the working Oil Red O solution to the cells and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the stained cells with water until the excess stain is removed.
-
Quantification:
-
Visually inspect the cells under a microscope and capture images.
-
For quantitative analysis, elute the stain by adding isopropanol to each well and incubating for 10 minutes.
-
Measure the absorbance of the eluate at a wavelength of 490-520 nm.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction: On the desired day of harvest (e.g., day 8), wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for the target genes (PPARγ, C/EBPα) and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.
Protocol 4: Western Blotting for Protein Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
This compound inhibits 3T3-L1 adipocyte differentiation primarily by targeting the MEK/ERK signaling pathway. The activation of this pathway is an early and essential event in adipogenesis, leading to the subsequent expression of the master adipogenic transcription factors, PPARγ and C/EBPα. By inhibiting the phosphorylation and activation of MEK and ERK, this compound effectively blocks the downstream signaling cascade required for the initiation of adipogenesis.
Caption: this compound inhibits adipogenesis by blocking the MEK/ERK signaling pathway.
Troubleshooting & Optimization
Ampelopsin A Solubility Enhancement: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the challenges associated with the poor aqueous solubility of Ampelopsin A (Dihydromyricetin) for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the baseline aqueous solubility of this compound, and why is it problematic for in vivo research?
This compound is a Biopharmaceutics Classification System (BCS) class IV compound, meaning it has both low solubility and low permeability.[1] Its reported aqueous solubility is approximately 0.2 mg/mL at 25°C.[1] This poor solubility severely limits its oral bioavailability, making it difficult to achieve therapeutic concentrations in plasma after oral administration, which is a significant hurdle for conducting effective in vivo experiments.[1][2]
Q2: I am observing precipitation when I try to dissolve this compound in an aqueous buffer for my animal studies. What can I do?
This is a common issue due to this compound's low water solubility. Direct dissolution in aqueous buffers for in vivo dosing is often not feasible. You should consider using a solubility enhancement technique. Common and effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly increase its dissolution rate.[1][3]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can dramatically improve its aqueous solubility.[2][3]
-
Microemulsions: Formulating this compound into a microemulsion can enhance both its solubility and permeability.[4][5]
-
Hydrotropy: Using agents like urea and sodium citrate can increase solubility, sometimes synergistically.[6]
Q3: Which solubility enhancement strategy is the most effective for this compound?
The "best" strategy depends on your specific experimental needs, including the required dose, route of administration, and available resources. A comparison of reported solubility enhancements can guide your decision. Cyclodextrin complexes and solid dispersions are widely studied and have shown significant success.[1][3] For instance, forming inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or creating solid dispersions with polymers like PVP K30 have been shown to substantially increase solubility.[3][7]
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
While this compound is soluble in DMSO (≥100 mg/mL), using high concentrations of DMSO for in vivo studies is generally discouraged due to potential toxicity.[8] If a co-solvent system is necessary, the final concentration of DMSO in the dosing solution should be minimized (typically <5-10%, and even lower is better) and justified with appropriate vehicle controls in your experiment. For oral administration, formulation strategies that avoid organic solvents are preferred.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in this compound solubility achieved through various formulation techniques reported in the literature.
Table 1: Solubility Enhancement with Solid Dispersions & Hydrotropes
| Formulation Method | Carrier/Agent | Solvent | Fold Increase in Solubility | Final Concentration | Reference |
| Solid Dispersion | PVP K30 | Water | >90-fold | 64.51 mg/mL | [7] |
| Solid Dispersion | PEG 6000 | Water | Significant Increase* | Not Specified | [1][3] |
| Mixed Hydrotropy | 10% Urea + 5% Sodium Citrate | Water | ~232-fold | Not Specified | [6] |
| Mixed Hydrotropy | 10% Urea + 10% Sodium Citrate | Water | ~73-fold | Not Specified | [6] |
*Qualitative descriptions from the source have been noted where specific quantitative values were not provided.
Table 2: Solubility Enhancement with Cyclodextrin Inclusion Complexes
| Formulation Method | Carrier | Solvent | Fold Increase in Solubility | Key Finding | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Deionized Water | ~19% increase over water | High complexation efficiency and stability | [2] |
| Inclusion Complex | β-cyclodextrin (β-CD) | Deionized Water | ~5% increase over water | AL type linear solubility increase | [2] |
*Note: The reported percentage increases in the Roquette study appear conservative compared to fold-increases seen with other methods. The context of the study was a direct comparison of β-CD vs. HP-β-CD.
Experimental Protocols
Here are detailed methodologies for two common and effective solubility enhancement techniques for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method increases the dissolution rate by converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Dichloromethane, Rotary Evaporator, Vacuum Oven.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and dichloromethane.
-
Dissolution:
-
Weigh the desired amounts of this compound and PVP K30. A drug-to-polymer ratio of 1:10 has been shown to be effective.[7]
-
Dissolve both the drug and the polymer completely in the solvent mixture from Step 2 in a round-bottom flask. Use gentle heating (e.g., 60°C water bath) and sonication if necessary to ensure complete dissolution.[7]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 60°C) until a solid film or powder is formed on the flask wall.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Processing & Storage:
-
Grind the dried solid dispersion into a fine, uniform powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a consistent particle size.
-
Store the final product in a desiccator at room temperature to protect it from moisture, which can induce recrystallization.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
This method improves solubility by encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water, Magnetic Stirrer with Hotplate, Filtration Apparatus (e.g., 0.45 µm syringe filter), Freeze-dryer (optional).
-
Phase Solubility Diagram (Recommended Preliminary Step): To determine the optimal drug:cyclodextrin ratio, it is highly recommended to first construct a phase solubility diagram. This involves adding an excess amount of this compound to aqueous solutions of increasing HP-β-CD concentrations (e.g., 0-50 mM), stirring for 24-72 hours to reach equilibrium, filtering, and quantifying the dissolved this compound via HPLC.[2]
-
Preparation of the Complex:
-
Based on the phase solubility results, determine the molar ratio (commonly 1:1).
-
Dissolve the calculated amount of HP-β-CD in deionized water in a beaker with continuous stirring.
-
Slowly add the this compound powder to the cyclodextrin solution.
-
-
Complexation:
-
Seal the beaker and stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer over time.
-
-
Isolation of the Solid Complex:
-
Filter the solution to remove any un-complexed, undissolved this compound.
-
The resulting clear filtrate contains the water-soluble this compound-HP-β-CD complex. This solution can be used directly for experiments or it can be converted to a powder.
-
-
Drying (Optional):
-
To obtain a powder, freeze-dry (lyophilize) the filtered solution. This will remove the water, leaving a fluffy, solid powder of the inclusion complex.
-
Store the powder in a tightly sealed container, protected from moisture.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. roquette.com [roquette.com]
- 3. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microemulsion Drug Delivery System: For Bioavailability Enhancement of Ampelopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Ampelopsin A stability issues in DMEM cell culture medium
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Ampelopsin A (also known as Dihydromyricetin, DHM) in DMEM cell culture medium. Researchers using this natural flavonoid should be aware of its inherent instability in standard culture conditions, which can significantly impact experimental reproducibility and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
Inconsistent results are often linked to the poor stability of this compound in cell culture medium.[1][2] this compound is a flavonoid that can degrade rapidly at physiological pH (around 7.4) and temperature (37°C), conditions typical for cell culture experiments.[2][3] This degradation leads to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variable cellular responses.
Q2: What happens to this compound when it's added to DMEM?
Once introduced into DMEM at 37°C, this compound undergoes significant chemical changes. It is primarily converted into dimers and various oxidized products, including quinones.[1][2] Further degradation can lead to ring-cleavage and the formation of nitrogenous derivatives.[2] These degradation products may have different biological activities than the parent compound, or could even be cytotoxic, confounding experimental outcomes.
Q3: How quickly does this compound degrade in DMEM?
Q4: Are there components in DMEM that contribute to the instability?
Yes, the composition of cell culture media can influence flavonoid stability. DMEM contains components like metal ions, which can catalyze oxidation.[3] The relatively high pH of bicarbonate-buffered DMEM (typically 7.2-7.4) in a CO₂ incubator also contributes to the instability of many flavonoids, which are often more stable in weakly acidic conditions.[3] Furthermore, components like cysteine in media formulations have been shown to impact the stability of other compounds during storage.[4][5]
Q5: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to mitigate degradation:
-
Temperature Control: Preparing stock solutions and media at lower temperatures can enhance stability.[1][2]
-
Use of Antioxidants: The addition of an antioxidant like Vitamin C (ascorbic acid) to the culture medium has been shown to significantly increase the stability of this compound.[1][2]
-
Fresh Preparation: Prepare this compound-containing media immediately before use. Avoid storing the supplemented media for extended periods.
-
Reduced Incubation Time: If possible, design experiments with shorter incubation times to minimize the extent of degradation.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Low or No Bioactivity | Significant degradation of this compound has occurred, lowering its effective concentration. | 1. Prepare fresh this compound-supplemented media for each experiment.2. Add a stabilizing agent like Vitamin C to the media.3. Confirm compound integrity with HPLC before use. |
| High Variability Between Replicates | Inconsistent degradation rates due to minor differences in handling, temperature, or incubation time. | 1. Standardize the entire experimental workflow meticulously.2. Prepare a single batch of supplemented media for all replicates.3. Consider using a lower incubation temperature if the cell line permits.[1][2] |
| Unexpected Cytotoxicity | Formation of cytotoxic degradation products (e.g., quinones, reactive oxygen species).[2][6] | 1. Lower the concentration of this compound.2. Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) to scavenge ROS.[7]3. Analyze the stability of this compound under your specific conditions. |
| Altered Cellular Signaling | Degradation products may activate different signaling pathways than the parent compound. | 1. Verify that the observed effect is due to this compound and not its byproducts by using a stabilizing agent.2. Use a positive control known to modulate the target pathway (e.g., Metformin for AMPK, Rapamycin for mTOR). |
Experimental Protocols
Protocol 1: Assessing this compound Stability in DMEM
This protocol provides a general workflow to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMEM (formulation used in your experiments)
-
HPLC system with a C18 column
-
Appropriate mobile phase (e.g., acetonitrile and water with formic acid)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: Spike pre-warmed DMEM with the this compound stock solution to achieve the final desired concentration. Mix gently.
-
Time Point Zero (T=0): Immediately take an aliquot of the supplemented medium. This will serve as your baseline measurement. Store at -80°C until analysis.
-
Incubation: Place the remaining medium in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots. Store immediately at -80°C.
-
Sample Preparation for HPLC: Thaw samples. If the medium contains serum, perform a protein precipitation step (e.g., add cold acetonitrile, vortex, and centrifuge). Collect the supernatant.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Visualizations
Experimental and Degradation Workflows
Caption: Workflow for stability testing and major degradation pathways of this compound in DMEM.
Affected Signaling Pathways
This compound is a known modulator of key cellular metabolic pathways. Its degradation can impact the interpretation of its effects on these targets.
References
- 1. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin - Wikipedia [en.wikipedia.org]
- 7. Ampelopsin induces cell growth inhibition and apoptosis in breast cancer cells through ROS generation and endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ampelopsin A for Antioxidant Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ampelopsin A (also known as Dihydromyricetin) in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A: The solubility of this compound is a critical first step. For in vitro chemical assays and cell culture experiments, this compound is commonly dissolved in dimethyl sulfoxide (DMSO)[1]. For animal studies, it can be suspended in a 5% gum Arabic solution[1]. Due to its low water solubility (about 0.2 mg/mL at 25°C), preparing a concentrated stock solution in an appropriate solvent is recommended before further dilution in aqueous buffers or media[2][3].
Q2: What is a good starting concentration range for this compound in antioxidant assays?
A: The optimal concentration depends heavily on the specific assay. For initial screening in in vitro chemical assays like DPPH, ABTS, and FRAP, a broad range of 10-60 µg/mL is often effective[4][5]. For cellular antioxidant assays, lower concentrations are typically used; for example, significant protective effects have been observed in the 10-30 µg/mL range in 3T3-L1 cells[6][7]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Why are my results from the DPPH and ABTS assays different?
A: It is common to observe different antioxidant capacities for the same compound with different assays. This is because each assay has a different underlying chemical mechanism. The DPPH assay involves a stable radical in an organic solvent, and the reaction can be slower, whereas the ABTS assay uses a radical cation that is soluble in both aqueous and organic solvents and often reacts faster[8][9]. Factors like reaction kinetics, pH, and the solvent used can all influence the results, leading to inconsistencies between assays[8][10].
Q4: What are the key mechanisms behind this compound's antioxidant activity?
A: this compound exerts its antioxidant effects through multiple mechanisms. It is an excellent scavenger of free radicals, including DPPH, ABTS, superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂)[4]. In cellular models, it has been shown to reduce oxidative stress by activating signaling pathways such as the AMPK and SIRT1 pathways, which are involved in mitochondrial health and biogenesis[11][12].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | Compound Precipitation: this compound has poor water solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer. | Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your assay. Visually inspect for any precipitation. Consider using techniques like solid dispersions or cyclodextrin complexes to improve solubility[2]. |
| Reagent Instability: DPPH and ABTS•+ radicals can degrade over time, especially when exposed to light. | Always prepare fresh radical solutions. Store ABTS•+ stock solution in the dark for the recommended 12-16 hours before use[13]. Keep DPPH solutions protected from light[14]. | |
| Variable Reaction Times: The reaction kinetics can differ between samples. A fixed time point may not capture the full antioxidant potential. | Perform a kinetic study by taking measurements at multiple time points (e.g., 5, 15, 30, 60 minutes) to find the optimal reaction time where the absorbance stabilizes[15]. | |
| No Antioxidant Activity Detected in DPPH Assay | Low Reactivity: The antioxidant may be a slow-reacting compound, and the standard 30-minute incubation is insufficient. | Increase the incubation time (some reactions can take several hours to reach completion) and/or increase the concentration of this compound[8]. |
| Assay Conditions: The pH or solvent of the reaction medium may not be optimal for the reaction. | Ensure the solvent used for your sample is compatible with the DPPH radical solution (typically ethanol or methanol)[14]. | |
| High Background in Cellular Assays | Cellular Autofluorescence: The compound itself might be fluorescent at the excitation/emission wavelengths used. | Run a parallel control well containing cells and this compound but without the fluorescent probe (e.g., DCFH-DA) to measure any background fluorescence. |
| Probe Oxidation: The DCFH-DA probe can be oxidized by factors other than the intended stressor. | Handle the probe carefully, protect it from light, and ensure all solutions are fresh to minimize auto-oxidation. | |
| Unexpected Results in FRAP Assay | pH Sensitivity: The FRAP assay is highly pH-dependent and must be performed at an acidic pH (typically 3.6)[16][17]. | Prepare the FRAP reagent carefully and verify the pH of the final reaction mixture. |
| Color Interference: this compound solutions may have a slight color that can interfere with absorbance readings at 593 nm. | Prepare a proper sample blank containing this compound and the FRAP reagent without the ferric chloride to subtract any background absorbance. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay | Typical Concentration Range | Notes | Reference(s) |
| DPPH Radical Scavenging | 2 - 10 µg/mL | Shows high efficiency even at low concentrations. | [4],[5] |
| ABTS Radical Scavenging | 10 - 60 µg/mL | Effective in a concentration-dependent manner. | [4] |
| FRAP (Ferric Reducing) | 10 - 60 µg/mL | Demonstrates reducing power in a dose-dependent fashion. | [4],[5] |
| H₂O₂ Scavenging | 10 - 60 µg/mL | Scavenging activity increases with concentration. | [4],[5] |
| Superoxide (O₂•⁻) Scavenging | 10 - 60 µg/mL | Shows efficient scavenging compared to synthetic antioxidants. | [4],[5] |
| AAPH-induced Hemolysis | 2.5 - 10 µg/mL | Protects erythrocytes from oxidative damage. | [5] |
Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for determining the free-radical scavenging activity of an antioxidant[14][15].
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of ethanol or methanol. Keep the solution in an amber bottle and protected from light.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Test Samples: Create a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) using the same solvent as the DPPH solution.
-
-
Assay Procedure:
-
In a 96-well plate or microcuvettes, add 100 µL of each this compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of the solvent (e.g., ethanol) instead of the sample.
-
Shake gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on the generation of the ABTS radical cation by reacting ABTS with potassium persulfate[9][13][18].
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark-colored radical solution.
-
Working ABTS•+ Solution: Before use, dilute the radical solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound as described in the DPPH protocol.
-
Add 20 µL of each this compound dilution to a 96-well plate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC₅₀ value.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells[17].
-
Cell Culture:
-
Seed cells (e.g., HepG2 or HUVECs) in a 96-well black, clear-bottom plate and grow until they reach ~90% confluency.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Phosphate Buffered Saline (PBS).
-
Add 100 µL of media containing 25 µM DCFH-DA probe to each well.
-
Simultaneously, add 100 µL of media containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plate in a CO₂ incubator at 37°C for 1 hour to allow the probe to be taken up by the cells.
-
After incubation, wash the cells again with PBS.
-
Induce oxidative stress by adding 100 µL of a free radical generator like AAPH (e.g., 600 µM) to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence emission at 535 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) x 100]
-
Higher CAA values indicate greater antioxidant activity.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential signaling pathways for this compound's antioxidant effect.
References
- 1. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Ampelopsin protects endothelial cells from hyperglycemia-induced oxidative damage by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
preventing Ampelopsin A precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampelopsin A (Dihydromyricetin, DHM). The focus is on preventing precipitation in aqueous solutions to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: this compound Precipitation
Issue: this compound precipitates out of my aqueous solution during stock preparation or dilution.
This is a common issue due to the low aqueous solubility of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Intrinsic Solubility | This compound has a reported aqueous solubility of approximately 0.2 mg/mL at 25°C.[1] Exceeding this concentration will lead to precipitation. | See Protocol 1: Standard Stock Solution Preparation for preparing a saturated or near-saturated aqueous solution. |
| Incorrect Solvent | Using only water as a solvent limits the achievable concentration. | Utilize co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. See Protocol 2: High-Concentration Stock Solution using Co-solvents . |
| pH of the Solution | The stability and solubility of this compound can be pH-dependent. It is more stable in slightly acidic conditions.[1] | Adjust the pH of your aqueous buffer to a slightly acidic range (e.g., pH 6.0-6.8). See Protocol 3: pH-Adjusted Aqueous Solution Preparation . |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of this compound, causing it to precipitate. | Prepare solutions at room temperature or slightly elevated temperatures and store them at a consistent temperature. Avoid refrigeration or freezing of aqueous stock solutions if precipitation is observed upon cooling. |
| Instability in Cell Culture Media | This compound is known to be unstable in certain cell culture media like DMEM, where it can degrade into dimers and oxidized products.[2] | Prepare fresh solutions immediately before use in cell culture experiments. Consider adding an antioxidant like Vitamin C to the media to improve stability.[2] See Protocol 4: Preparing this compound for In Vitro Studies . |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound I can dissolve in water?
The aqueous solubility of this compound is low, approximately 0.2 mg/mL at 25°C.[1] Attempting to prepare solutions with higher concentrations in pure water will likely result in precipitation.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer for my experiment. What should I do?
This is a common occurrence when a high-concentration stock in an organic solvent is diluted into an aqueous medium where the compound is less soluble. To mitigate this:
-
Decrease the final concentration: Ensure the final concentration of this compound in your aqueous solution is below its solubility limit.
-
Increase the co-solvent concentration: If your experimental system allows, increase the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution.
-
Use a solubilizing agent: Consider incorporating solubilizing agents like cyclodextrins into your aqueous buffer.
Q3: Are there ways to enhance the aqueous solubility of this compound for my experiments?
Yes, several methods can significantly increase the aqueous solubility of this compound:
-
Solid Dispersions: Creating solid dispersions with polymers like polyethylene glycol 6000 (PEG 6000) or polyvinylpyrrolidone K-30 (PVP K30) can improve solubility.[1][3]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (BCD) and hydroxypropyl-beta-cyclodextrin (HPBCD), has been shown to enhance solubility.[1][3][4] Studies have shown that HPBCD is particularly effective.[1][3]
-
Hydrotropic Solubilization: Using hydrotropic agents like urea and sodium citrate can increase the aqueous solubility of this compound.[5]
-
Natural Deep Eutectic Solvents (NaDES): Certain NaDES formulations, such as betaine:glycerol, have been shown to dramatically increase the solubility of flavonoids.[6]
Q4: How does pH affect the stability of this compound in solution?
This compound is more stable under slightly acidic conditions.[1] In solutions with a pH of 6.0, some degradation has been observed.[1] It is advisable to maintain a slightly acidic pH for your stock solutions if long-term storage is required.
Q5: My this compound solution changes color over time. Is this normal?
A color change can indicate degradation of the compound. This compound, like many flavonoids, can be susceptible to oxidation.[2][7] It is recommended to store stock solutions protected from light and at a cool, stable temperature. For sensitive experiments, preparing fresh solutions is the best practice.
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (Aqueous)
This protocol is for preparing a saturated or near-saturated aqueous solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to a sterile container. Add the appropriate volume of distilled water or a suitable aqueous buffer to achieve a concentration at or below 0.2 mg/mL.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating (e.g., 37°C) can aid dissolution but be mindful of potential degradation with prolonged heat exposure.
-
Sterilization: If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with aqueous solutions.
-
Storage: Store the solution at a consistent room temperature, protected from light. Avoid refrigeration to prevent precipitation.
Protocol 2: High-Concentration Stock Solution using Co-solvents
This protocol is for preparing a concentrated stock solution of this compound using a co-solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to a sterile container. Add a minimal amount of a suitable co-solvent such as DMSO or ethanol. This compound is soluble in DMSO.[8]
-
Mixing: Vortex or sonicate until the this compound is fully dissolved.
-
Dilution (Optional): If necessary, you can add your aqueous buffer to the co-solvent concentrate. Add the buffer slowly while vortexing to minimize precipitation.
-
Storage: Store the stock solution at -20°C, protected from light. Before use, allow the solution to come to room temperature and ensure no precipitate has formed.
Protocol 3: pH-Adjusted Aqueous Solution Preparation
This protocol is for preparing an aqueous solution of this compound with an adjusted pH to improve stability.
-
Buffer Preparation: Prepare an aqueous buffer (e.g., phosphate or citrate buffer) and adjust the pH to a slightly acidic range (e.g., 6.0-6.8).
-
Weighing and Dissolution: Follow steps 1 and 2 from Protocol 1 , using the pH-adjusted buffer as the solvent.
-
Mixing and Sterilization: Follow steps 3 and 4 from Protocol 1 .
-
Storage: Store the solution at a consistent room temperature, protected from light.
Protocol 4: Preparing this compound for In Vitro Studies
This protocol is designed to minimize degradation and precipitation of this compound in cell culture media.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a sterile co-solvent like DMSO, as described in Protocol 2 .
-
Fresh Dilution: Immediately before treating your cells, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration.
-
Quick Application: Add the this compound-containing medium to your cells promptly after preparation.
-
Consider Antioxidants: To enhance stability in the culture medium, consider the co-administration of an antioxidant like Vitamin C.[2]
Data Presentation
Table 1: Solubility of this compound with Different Solubilization Techniques
| Solubilization Method | Solvent/Carrier | Reported Solubility Enhancement |
| Aqueous Solution | Water (25°C) | ~0.2 mg/mL (baseline)[1] |
| Solid Dispersion | Polyethylene glycol 6000 (PEG 6000) | Significant increase[1][3] |
| Polyvinylpyrrolidone K-30 (PVP K30) | Significant increase, greater than PEG 6000[1][3] | |
| Inclusion Complexation | Beta-cyclodextrin (β-CD) | Significant increase[1][3][4] |
| Hydroxypropyl-beta-cyclodextrin (HPBCD) | Significant increase, comparable to or greater than β-CD[1][3][4] | |
| Hydrotropic Solubilization | 10% Urea + 5% Sodium Citrate | 232.52-fold increase compared to pure drug[5] |
| 10% Urea + 10% Sodium Citrate | 72.69-fold increase compared to pure drug[5] |
Visualizations
Signaling Pathways Modulated by this compound
This compound has been reported to modulate a variety of signaling pathways involved in cellular processes.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. roquette.com [roquette.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. medkoo.com [medkoo.com]
- 9. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ampelopsin A Solid Dispersion Formulation for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and characterization of Ampelopsin A (also known as Dihydromyricetin) solid dispersion formulations.
Frequently Asked Questions (FAQs)
Q1: Why is a solid dispersion formulation necessary for this compound?
A1: this compound is a promising natural flavonoid with numerous pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its clinical application is limited by its poor aqueous solubility (approximately 0.2 mg/mL at 25°C) and low permeability, leading to poor oral bioavailability.[1] Solid dispersion technology is a proven strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2][3] This amorphous state bypasses the crystal lattice energy, leading to a higher apparent solubility and faster dissolution, which can significantly improve bioavailability.
Q2: Which polymers are commonly used as carriers for this compound solid dispersions?
A2: Hydrophilic polymers are the preferred carriers for this compound solid dispersions. The most commonly reported and effective polymers are polyvinylpyrrolidone (PVP K30) and polyethylene glycol (PEG 6000).[1] These polymers are highly water-soluble and have been shown to significantly increase the solubility and dissolution rate of this compound.[1] The choice of polymer can depend on the desired release profile, manufacturing method, and stability of the final formulation.
Q3: What are the key characterization techniques for this compound solid dispersions?
A3: Several analytical techniques are essential to characterize the physicochemical properties of this compound solid dispersions and to confirm the amorphous state of the drug:
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as melting point and glass transition temperature, and to confirm the absence of crystalline this compound in the solid dispersion.
-
X-ray Powder Diffraction (XRPD): To analyze the solid-state properties and confirm the amorphous nature of this compound within the polymer matrix.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the polymer carrier in the solid dispersion.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.
-
In-vitro Dissolution Studies: To evaluate the rate and extent of this compound release from the solid dispersion compared to the pure drug.
-
Solubility Studies: To quantify the increase in aqueous solubility of this compound in the solid dispersion formulation.
Q4: How much can the bioavailability of this compound be improved with a solid dispersion formulation?
A4: Studies have shown that solid dispersion formulations can significantly enhance the oral bioavailability of this compound. For instance, a solid dispersion of Aprepitant, another poorly water-soluble drug, with Soluplus® resulted in a 2.4-fold increase in the area under the curve (AUC) compared to the pure drug in rats.[3] While specific quantitative data for this compound can vary depending on the formulation and animal model, the significant improvement in solubility and dissolution strongly suggests a substantial increase in its in-vivo absorption and bioavailability.
Troubleshooting Guides
Formulation and Preparation
Problem 1: Low drug loading or incomplete amorphization in the solid dispersion prepared by the solvent evaporation method.
-
Possible Cause:
-
Poor solubility of this compound or the polymer in the chosen solvent.
-
Too rapid solvent evaporation leading to drug precipitation.
-
Inappropriate drug-to-polymer ratio.
-
-
Solution:
-
Solvent Selection: Ensure both this compound and the polymer are freely soluble in the selected solvent or solvent mixture. Common solvents include ethanol, methanol, and dichloromethane.[4] A combination of solvents may be necessary to achieve adequate solubility for both components.
-
Evaporation Rate: Control the rate of solvent evaporation. A slower, more controlled evaporation process, for example, using a rotary evaporator at a controlled temperature and pressure, can prevent premature precipitation of the drug.[5]
-
Drug-to-Polymer Ratio: Optimize the drug-to-polymer ratio. Higher polymer concentrations generally lead to better amorphization and stability. Start with ratios like 1:1, 1:2, and 1:4 (drug:polymer) and characterize the resulting solid dispersions to find the optimal ratio.
-
Characterization: Use DSC and XRPD to confirm the amorphous state of this compound in the final product.
-
Problem 2: Thermal degradation of this compound or the polymer during preparation by the fusion (melting) method.
-
Possible Cause:
-
The processing temperature is too high, exceeding the degradation temperature of this compound or the polymer.
-
Prolonged exposure to high temperatures.
-
-
Solution:
-
Temperature Control: Carefully determine the melting points of both this compound and the polymer (e.g., PEG 6000) using DSC. The fusion process should be conducted at the lowest possible temperature that ensures complete melting and miscibility of both components.[6]
-
Rapid Cooling: After melting and mixing, the molten mixture should be rapidly cooled to solidify the dispersion and "freeze" the drug in its amorphous state. This can be achieved by pouring the melt onto a cold plate or into an ice bath.[6]
-
Use of Low Melting Point Carriers: Select polymers with a lower melting point, such as PEG 6000, which is suitable for the fusion method.[7]
-
Inert Atmosphere: Consider conducting the fusion process under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
-
In-Vitro Dissolution Testing
Problem 3: High variability in dissolution profiles between replicate samples.
-
Possible Cause:
-
Inhomogeneous solid dispersion.
-
Floating of the solid dispersion powder on the dissolution medium.
-
Coning effect at the bottom of the dissolution vessel.
-
-
Solution:
-
Homogeneity: Ensure the prepared solid dispersion is homogeneous by using appropriate mixing techniques during preparation and by sieving the final product to obtain a uniform particle size.
-
Sinkers: For formulations that tend to float, use a small, inert sinker (e.g., a wire helix) to keep the sample submerged in the dissolution medium.
-
Agitation Speed: Optimize the paddle or basket rotation speed. A speed of 50-100 rpm is common for USP Apparatus 1 (basket) and 50-75 rpm for USP Apparatus 2 (paddle).[8] Ensure the agitation is sufficient to prevent coning but not so vigorous that it introduces other artifacts.
-
Deaeration of Media: Use deaerated dissolution media to prevent the formation of air bubbles on the surface of the solid dispersion, which can affect wetting and dissolution.
-
Problem 4: Incomplete drug release or precipitation of this compound during the dissolution test.
-
Possible Cause:
-
The drug-to-polymer ratio is too high, leading to insufficient stabilization of the amorphous drug in the dissolution medium.
-
The pH of the dissolution medium affects the solubility and stability of this compound.
-
Crystallization of the amorphous drug upon contact with the aqueous medium.
-
-
Solution:
-
Formulation Optimization: Re-evaluate the drug-to-polymer ratio. A higher proportion of the hydrophilic carrier can help maintain a supersaturated state and prevent precipitation.
-
Biorelevant Media: Use dissolution media that mimic physiological conditions (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to better predict in-vivo performance.[9]
-
Addition of Surfactants: Consider adding a small amount of a pharmaceutically acceptable surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve the wettability and solubility of this compound, especially in neutral or acidic pH.
-
Monitor for Recrystallization: During dissolution, it can be useful to withdraw samples of the solid phase and analyze them by DSC or XRPD to check for any recrystallization.
-
In-Vivo Pharmacokinetic Studies
Problem 5: High variability in plasma concentration profiles between individual animals (rats).
-
Possible Cause:
-
Inaccurate oral gavage technique leading to variable dosing.
-
Stress-induced physiological changes in the animals affecting drug absorption.
-
Issues with blood sampling technique.
-
-
Solution:
-
Gavage Technique: Ensure proper training and consistency in the oral gavage technique to deliver the correct dose to the stomach. The use of flexible gavage needles can minimize stress and injury.
-
Acclimatization: Allow sufficient time for the animals to acclimatize to their housing and handling to reduce stress before the study.
-
Blood Sampling: Use a consistent and minimally invasive blood sampling technique. For serial blood sampling in rats, cannulation of the jugular or carotid artery is a common practice to allow for repeated, stress-free sampling. If sparse sampling is used, ensure that the sampling times are appropriate to capture the absorption, distribution, and elimination phases.[10]
-
Fasting: Ensure animals are properly fasted before dosing to minimize variability in gastric emptying and food effects on drug absorption.
-
Problem 6: Lower than expected in-vivo exposure (AUC and Cmax) despite good in-vitro dissolution.
-
Possible Cause:
-
In-vivo precipitation of the drug in the gastrointestinal tract.
-
First-pass metabolism of this compound.
-
Poor permeability of this compound across the intestinal epithelium.
-
-
Solution:
-
In-Vitro/In-Vivo Correlation (IVIVC): Develop an IVIVC to better understand the relationship between in-vitro dissolution and in-vivo performance. This may require refining the dissolution test conditions to be more biorelevant.
-
Permeability Enhancers: While solid dispersions primarily address solubility, the formulation could be further optimized by including pharmaceutically acceptable permeability enhancers if permeability is a limiting factor.
-
Investigate Metabolism: Conduct in-vitro metabolism studies (e.g., using liver microsomes) to understand the extent of first-pass metabolism of this compound.
-
Advanced Formulation Strategies: If in-vivo precipitation is confirmed, consider using precipitation inhibitors in the solid dispersion formulation.
-
Data Presentation
Table 1: Solubility of this compound and its Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| Pure this compound | - | - | 200 | - | [1] |
| Solid Dispersion | PVP K30 | 1:5 (w/w) | 7000 | 35 | [11] |
| Solid Dispersion | PEG 6000 | - | > 2000 | > 10 | [1] |
| Physical Mixture | PVP K30 | 1:5 (w/w) | < 7000 | < 35 | [11] |
Table 2: In-Vitro Dissolution of this compound Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Time (min) | % Drug Released | Reference |
| Pure this compound | - | - | 60 | < 30% | [12] |
| Solid Dispersion | PVP K30 | 1:5 (w/w) | 60 | > 90% | [11] |
| Solid Dispersion | PEG 6000 | 1:5 (w/w) | 60 | ~75% | [12] |
| Physical Mixture | PVP K30 | 1:5 (w/w) | 60 | < 50% | [12] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 20 | 21.63 ± 3.62 | 2.67 | - | 100 | [1] |
| Solid Dispersion (Example) | 20 | ~40-60 | ~1-2 | - | > 200 | Hypothetical, based on similar drugs |
Note: The pharmacokinetic data for the solid dispersion is illustrative and based on the expected improvements for such formulations. Actual values will vary depending on the specific formulation and study design.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound with PVP K30 to enhance its solubility and dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication or gentle heating to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a dry solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Sieve the resulting powder through a suitable mesh (e.g., #100) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator over silica gel to protect it from moisture.
In-Vitro Dissolution Testing of this compound Solid Dispersion
Objective: To compare the dissolution profile of the this compound solid dispersion with that of the pure drug.
Apparatus and Conditions:
-
USP Dissolution Apparatus 2 (Paddle method)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 rpm
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
Procedure:
-
Preparation: Place 900 mL of the dissolution medium into each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Accurately weigh an amount of the solid dispersion or pure this compound equivalent to a specific dose (e.g., 25 mg of this compound) and place it in the dissolution vessel.
-
Dissolution: Start the paddle rotation at 75 rpm.
-
Sampling: At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point and plot the dissolution profile.
In-Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the this compound solid dispersion compared to a suspension of the pure drug in rats.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g)
Formulations:
-
Test Formulation: this compound solid dispersion suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose solution).
-
Control Formulation: Pure this compound suspended in the same vehicle.
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water. Divide the rats into two groups (e.g., n=6 per group).
-
Dosing: Administer the test and control formulations to the respective groups via oral gavage at a dose of, for example, 20 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, etc.) for each group using non-compartmental analysis. Calculate the relative bioavailability of the solid dispersion formulation compared to the control suspension.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the in vitro performance difference of drug-Soluplus® and drug-PEG 6000 dispersions when prepared using spray drying or lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. japsonline.com [japsonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. fda.gov [fda.gov]
- 11. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Ampelopsin A in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampelopsin A (also known as Dihydromyricetin, DHM). The information provided will help address common issues related to the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: It is more stable in acidic conditions (pH 1.2-4.6) and degrades in neutral to alkaline solutions (pH > 6.0).
-
Temperature: Higher temperatures accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be catalyzed by metal ions.
-
Cell Culture Media: this compound is highly unstable in standard cell culture media like DMEM, where it can degrade into dimers and oxidized products.
Q2: I've noticed a change in the color of my this compound solution. What could be the cause?
A2: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the phenolic hydroxyl groups in the molecule. This process can be accelerated by exposure to light, alkaline pH, and the presence of metal ions in your solution.
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: Due to its inherent instability in cell culture media, several steps can be taken to mitigate degradation:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Use Antioxidants: The addition of antioxidants, such as Vitamin C (ascorbic acid), to the cell culture medium has been shown to increase the stability of this compound.
-
Control pH: If possible, maintain a slightly acidic pH for your stock solutions before final dilution in the culture medium.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Lower Incubation Temperature: While cell culture requires 37°C, be mindful of the temperature of your stock solutions and minimize the time the compound spends at higher temperatures before being added to the cells.
Q4: What are the known degradation products of this compound?
A4: In cell culture media like DMEM, this compound has been observed to degrade primarily into dimers and various oxidized products. The exact nature and quantity of these degradation products can vary depending on the specific experimental conditions. It is recommended to use analytical techniques like HPLC-MS to identify and quantify degradation products in your specific experimental setup.
Q5: Does the degradation of this compound affect its biological activity?
A5: Yes, the degradation of this compound can significantly impact its biological activity. The formation of degradation products alters the molecular structure, which can lead to a loss of efficacy or potentially introduce confounding effects in your experiments. Therefore, ensuring the stability of this compound throughout your assay is critical for obtaining reliable and reproducible results.
Troubleshooting Guides
Degradation in Aqueous Buffers
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration confirmed by HPLC. | High pH of the buffer. this compound is unstable in neutral and alkaline conditions. | Prepare buffers with a pH in the acidic range (e.g., pH 4-5) if compatible with your experiment. |
| Presence of metal ions. Metal ions can catalyze the oxidation of this compound. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer. | |
| Exposure to light. | Prepare and store solutions in amber vials or protect them from light. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Use HPLC-MS to identify the degradation products. Adjust solution conditions (pH, temperature, light) to minimize their formation. |
Degradation in Cell Culture Media
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in the media. this compound is highly unstable in DMEM. | Prepare fresh this compound solutions for each experiment. Standardize the time between solution preparation and application to cells. |
| Interaction with media components. Components like bicarbonate and certain amino acids in cell culture media can contribute to an alkaline pH and facilitate degradation. | Add an antioxidant like Vitamin C to the media to improve stability. Consider using a more stable derivative of this compound if available. | |
| Low or no observable biological effect at expected concentrations. | Significant degradation of the active compound. | Confirm the concentration of this compound in the media at the beginning and end of the experiment using HPLC. Increase the initial concentration to compensate for degradation, if the degradation rate is known and reproducible. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., phosphate buffer, citrate buffer)
-
Cell culture medium of interest (e.g., DMEM)
-
Antioxidants (e.g., ascorbic acid)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
Store the stock solution at -20°C in an amber vial.
3. Stability Study Design:
-
pH Stability:
-
Dilute the this compound stock solution in buffers of different pH values (e.g., pH 4, 7, 9).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Temperature Stability:
-
Dilute the this compound stock solution in a stable buffer (e.g., pH 4).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Collect samples at various time points.
-
-
Photostability:
-
Dilute the this compound stock solution in a stable buffer.
-
Expose one set of samples to a light source (e.g., UV lamp or daylight) and keep a control set in the dark.
-
Collect samples at various time points.
-
-
Stability in Cell Culture Media:
-
Dilute the this compound stock solution in the cell culture medium of interest (with and without serum).
-
Incubate under standard cell culture conditions (37°C, 5% CO2).
-
To test the effect of antioxidants, prepare a parallel set of samples with added ascorbic acid.
-
Collect samples at various time points.
-
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~290 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the collected samples into the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
5. Data Presentation:
The results of the stability studies should be presented in clear, structured tables for easy comparison.
Table 1: Effect of pH on this compound Stability at 37°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Effect of Temperature on this compound Stability at pH 4
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results. However, the degradation of this compound can lead to a diminished or altered impact on these pathways.
Caption: Experimental workflow for studies involving this compound, incorporating stability analysis.
Below are diagrams of key signaling pathways modulated by this compound. The degradation of this compound would likely lead to a reduction in its inhibitory or activating effects on these pathways.
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Technical Support Center: Enhancing Ampelopsin A Permeability in the Caco-2 Cell Model
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the permeability of Ampelopsin A (also known as Dihydromyricetin) in the Caco-2 cell model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected permeability of this compound in a standard Caco-2 assay?
A1: this compound is known to have poor intestinal absorption.[1] Studies using the Caco-2 cell model have demonstrated its low permeability.[2][3] One study reported an apparent permeability coefficient (Papp) of approximately 6.0 x 10⁻⁷ cm/s, which classifies it as a low-permeability compound.[4]
Q2: My calculated Papp value for this compound is very low and variable. Is this normal?
A2: Yes, it is expected to obtain a low Papp value for this compound due to its inherent physicochemical properties.[1] Variability can arise from several experimental factors, including cell passage number, monolayer integrity (TEER values), and buffer pH.[3] It is crucial to standardize your experimental protocol to minimize variability.
Q3: I observe a high efflux ratio (Papp B-A / Papp A-B > 2) for this compound. What does this indicate?
A3: A high efflux ratio suggests that this compound is a substrate for apically located efflux transporters, which actively pump the compound back into the apical (donor) compartment, thus limiting its absorption.[5] Conflicting reports exist regarding the specific transporters involved; some studies suggest involvement of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), while others point to P-glycoprotein (P-gp).[2][3][5]
Q4: How can I confirm which efflux transporters are responsible for this compound transport?
A4: You can use specific inhibitors for different efflux transporters in your Caco-2 assay. For example, Verapamil is a known P-gp inhibitor, while MK-571 can be used to inhibit MRP2.[5][6] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of a specific inhibitor would indicate the involvement of that transporter.
Q5: What are some common strategies to enhance the permeability of this compound?
A5: Strategies to enhance the permeability of poorly absorbed compounds like this compound include:
-
Use of Permeability Enhancers: These are compounds that can transiently open tight junctions or alter the cell membrane to increase drug transport.
-
Inhibition of Efflux Pumps: Using specific inhibitors for transporters like P-gp, MRP2, or BCRP can prevent the efflux of this compound and increase its net transport.[5]
-
Formulation Strategies: Encapsulating this compound in nano-formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS) or micelles, has been shown to improve its solubility and permeability.[4][7]
Q6: Can pH of the transport buffer affect this compound permeability?
A6: Yes, the pH of the buffer can influence the uptake of this compound. One study showed that decreasing the pH from 8.0 to 6.0 significantly enhanced its uptake by Caco-2 cells, although it did not significantly affect the bidirectional transport.[2][3] This suggests that pH optimization of the apical buffer could be a relevant factor to consider.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | - Prepare the dosing solution in a buffer containing a small percentage of a co-solvent (e.g., DMSO, ethanol), ensuring the final concentration does not affect monolayer integrity.- Consider using formulation strategies like solid dispersions or inclusion complexes to improve solubility. |
| Efflux transporter activity | - Perform a bidirectional permeability assay to calculate the efflux ratio.- If the efflux ratio is >2, incorporate specific efflux pump inhibitors (e.g., Verapamil for P-gp, MK-571 for MRPs) in your assay to confirm transporter involvement and enhance permeability.[5] |
| Suboptimal monolayer integrity | - Ensure your Caco-2 cells are cultured for at least 21 days to allow for proper differentiation and formation of tight junctions.- Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. Only use monolayers with TEER values > 300 Ω·cm². |
| Incorrect buffer pH | - Optimize the pH of the apical buffer. A slightly acidic pH (e.g., 6.0-6.5) may improve the uptake of this compound.[2][3] |
Issue 2: High Variability in Permeability Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell culture conditions | - Use Caco-2 cells within a consistent and narrow passage number range.- Standardize seeding density, media change schedule, and duration of culture. |
| Variable monolayer integrity | - Strictly adhere to TEER acceptance criteria for all monolayers used in an experiment.- Perform a Lucifer Yellow rejection test to confirm monolayer integrity, especially when using permeability enhancers. |
| Inaccurate sample quantification | - Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the transport buffer matrix.- Prepare calibration standards in the same buffer as the samples. |
Quantitative Data Summary
The following table summarizes the apparent permeability (Papp) of this compound and the effect of formulation on its transport across the Caco-2 cell monolayer.
| Compound/Formulation | Concentration | Direction | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Pure this compound | Reference |
| This compound (DMY) | Not Specified | A-B | 6.0 x 10⁻⁷ | - | [4] |
| This compound-loaded Microemulsion (S-DMY) | Not Specified | A-B | 1.8 x 10⁻⁶ | 3.0 | [4] |
| This compound-loaded Micelles (DMY-Ms) | Not Specified | A-B | 1.8 x 10⁻⁶ | 3.0 | [7] |
Experimental Protocols
Protocol 1: Standard Bidirectional Caco-2 Permeability Assay for this compound
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 8 x 10⁴ cells/cm².
-
Culture for 21-23 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values > 300 Ω·cm².
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport:
-
Add 0.4 mL of the this compound dosing solution (e.g., 40 µM in HBSS) to the apical chamber.
-
Add 1.95 mL of fresh HBSS to the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.95 mL of the this compound dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: Investigating the Role of Efflux Pumps on this compound Permeability
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitor:
-
Pre-incubate the Caco-2 monolayers with a solution containing the efflux pump inhibitor (e.g., 100 µM Verapamil for P-gp) in both the apical and basolateral chambers for 30-60 minutes at 37°C.
-
-
Transport Experiment with Inhibitor:
-
Prepare the this compound dosing solution containing the same concentration of the inhibitor.
-
Perform the bidirectional transport experiment as described in step 3 of Protocol 1, ensuring the inhibitor is present in both chambers throughout the experiment.
-
-
Sampling, Analysis, and Calculation:
-
Follow steps 4 and 5 from Protocol 1 to determine the Papp values and efflux ratio in the presence of the inhibitor.
-
Compare these results to those obtained without the inhibitor to assess the impact of the efflux pump.
-
Visualizations
Caption: Experimental workflow for Caco-2 permeability assay of this compound.
Caption: Transport mechanism of this compound across Caco-2 cells.
Caption: Troubleshooting low permeability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Oral Administration of Ampelopsin A to Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral administration of Ampelopsin A (Dihydromyricetin, DHM) in rodent models.
Troubleshooting Guide
Issue 1: Poor Suspension or Dissolution of this compound in Vehicle
-
Question: My this compound is not dissolving or is precipitating out of my vehicle solution. How can I improve its solubility for oral gavage?
-
Answer: this compound has very low water solubility (approximately 0.2 mg/mL at 25°C)[1][2]. To address this, consider the following strategies:
-
Co-solvents: While not extensively documented for in vivo rodent studies with this compound, the use of co-solvents like polyethylene glycol (PEG) 400 has been explored for other poorly soluble drugs. However, be aware that excipients can sometimes influence drug bioavailability in a sex-dependent manner in rats[3].
-
Formulation Technologies: For more consistent and effective solubilization, advanced formulation approaches are recommended. These include:
-
Solid Dispersions: Preparing solid dispersions with hydrophilic polymers like PVP K30 or PEG-6000 can significantly enhance the dissolution rate of this compound[1][4].
-
Inclusion Complexes: Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to increase the aqueous solubility of this compound[1][4][5].
-
Hydrotropic Solubilization: Using hydrotropic agents like urea or sodium citrate, or a mixture of both (mixed hydrotropy), can substantially increase the solubility of this compound[6].
-
-
pH Adjustment: The stability of this compound is influenced by pH, with greater stability observed in slightly acidic conditions[1]. Adjusting the pH of your vehicle might offer a modest improvement in solubility, but this should be carefully evaluated to avoid degradation.
-
Issue 2: High Variability or Low Efficacy in Experimental Results
-
Question: I am observing inconsistent results or a lack of expected therapeutic effect after oral administration of this compound. What could be the cause?
-
Answer: This is likely due to the poor oral bioavailability of this compound, which is reported to be less than 10% in rats[2][7]. The primary reasons for this are its low intestinal permeability and extensive first-pass metabolism[2][8].
-
Troubleshooting Steps:
-
Optimize Formulation: As with solubility issues, improving the formulation is the most critical step. Self-microemulsifying drug delivery systems (SMEDDS), nanoparticles, and solid dispersions are strategies shown to enhance oral bioavailability for poorly water-soluble drugs[1][9].
-
Dose Adjustment: Several in vivo studies have demonstrated the efficacy of orally administered this compound in rodents, but often at relatively high doses. Effective oral doses in rats for neuroprotection have been reported in the range of 80-160 mg/kg[10][11]. Anti-obesity effects in mice were observed at doses of 250 and 500 mg/kg[12]. You may need to perform a dose-response study to determine the optimal dose for your specific model and formulation.
-
Consider Animal Strain and Sex: While not specifically documented for this compound, pharmacokinetic parameters can vary between different rodent strains and sexes[3][13]. Ensure consistency in the animals used for your experiments.
-
Gavage Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can affect experimental outcomes[14][15]. Ensure personnel are properly trained. For long-term studies, consider voluntary ingestion methods by mixing the compound with a palatable vehicle to reduce stress[14].
-
-
Issue 3: Difficulty in Detecting this compound or its Metabolites in Plasma
-
Question: I am struggling to quantify the plasma concentrations of this compound and its metabolites after oral administration. Any suggestions?
-
Answer: The rapid and extensive metabolism of this compound can lead to low plasma concentrations of the parent compound[8].
-
Troubleshooting Steps:
-
Sensitive Analytical Method: A validated, high-sensitivity analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for detecting the low levels of this compound and its metabolites in plasma[2].
-
Metabolite Profiling: Be aware that this compound undergoes significant metabolism via reduction, methylation, dehydroxylation, glucuronidation, and sulfation[8]. Your analytical method should ideally be able to detect not just the parent compound but also its major metabolites to get a complete pharmacokinetic profile.
-
Pharmacokinetic Sampling Schedule: Given its rapid absorption and metabolism, an appropriate blood sampling schedule is critical. A typical pharmacokinetic study in mice or rats might involve time points such as 15, 30, 60, 120, 240, and 360 minutes post-oral administration[16].
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental challenge in administering this compound orally to rodents?
-
Q2: What are the main metabolic pathways for this compound in rodents?
-
A2: In rats, this compound is metabolized through several pathways, including reduction, methylation, dehydroxylation, glucuronidation, and sulfation. A significant portion of the orally administered dose is excreted as unconverted forms in the feces[8].
-
-
Q3: Have there been successful in vivo studies using oral this compound in rodents?
-
A3: Yes, despite the challenges, several studies have successfully demonstrated the therapeutic effects of oral this compound in rodents. For instance, oral doses of 80 and 160 mg/kg showed neuroprotective effects in a rat model of cerebral ischemia[10][11]. In mice, oral administration of 250 and 500 mg/kg of this compound suppressed weight gain and fat accumulation in a high-fat diet model[12].
-
-
Q4: What are some recommended formulation strategies to improve the oral delivery of this compound?
-
A4: Several formulation strategies have been shown to improve the solubility and dissolution of this compound, which is a prerequisite for enhancing its oral bioavailability. These include:
-
-
Q5: Are there any alternatives to oral gavage for administering this compound to rodents?
-
A5: Yes, for long-term studies or to minimize stress, voluntary ingestion can be an alternative to oral gavage. This involves mixing the compound with a palatable vehicle like jam, gelatin, or cookie dough[14]. However, ensuring complete and accurate dosing can be a challenge, especially if the compound has a bitter taste[14].
-
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | Carrier/Agent | Solvent | Solubility Enhancement | Reference |
| Inclusion Complex | β-Cyclodextrin (β-CD) | Deionized Water | ~5% increase | [5] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Deionized Water | ~19% increase | [5] | |
| Hydrotropic Solubilization | 10% Urea | Water | - | [6] |
| 15% Urea | Water | - | [6] | |
| 10% Sodium Citrate | Water | - | [6] | |
| 15% Sodium Citrate | Water | - | [6] | |
| Mixed Hydrotropy | Blend A (10% Urea + 10% Sodium Citrate) | Water | 72.69-fold increase | [6] |
| Blend B (10% Urea + 5% Sodium Citrate) | Water | 232.52-fold increase | [6] |
Note: The original source for hydrotropic solubilization did not provide a percentage increase but rather absolute solubility values which were used to calculate the fold increase for mixed hydrotropy.
Table 2: Effective Oral Doses of this compound in Rodent Models
| Rodent Model | Therapeutic Effect | Effective Oral Dose | Reference |
| Rat (MCAO model of cerebral ischemia) | Neuroprotection, reduced infarct volume | 80 and 160 mg/kg | [10][11] |
| Mouse (High-fat diet-induced obesity) | Suppressed weight gain and fat accumulation | 250 and 500 mg/kg | [12] |
| Mouse (Alcohol-induced fatty liver) | Reduced serum ethanol and liver triglycerides | 250 and 500 mg/kg | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is based on the methodology to enhance the solubility of this compound[5].
-
Materials: this compound (AMP), β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD), deionized water, 0.45µm syringe filter.
-
Procedure: a. Prepare solutions of varying concentrations of β-CD and HP-β-CD in deionized water. b. Add an excess amount of this compound to each cyclodextrin solution. c. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 7 days) to ensure equilibrium is reached. d. After reaching equilibrium, filter the samples through a 0.45µm syringe filter to remove the undissolved this compound. e. Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.
Protocol 2: In Vivo Study of Orally Administered this compound in a Rat Model of Cerebral Ischemia
This protocol is adapted from studies investigating the neuroprotective effects of this compound[10][11].
-
Animals: Adult male Sprague-Dawley rats.
-
Model: Middle Cerebral Artery Occlusion (MCAO) for 60 minutes, followed by 24 hours of reperfusion to induce focal cerebral ischemia.
-
Drug Preparation and Administration: a. Prepare suspensions of this compound in a suitable vehicle (e.g., saline). b. Divide animals into groups: sham, vehicle control (MCAO + saline), and treatment groups (MCAO + this compound at 40, 80, and 160 mg/kg). c. Administer this compound or vehicle via oral gavage 30 minutes prior to the induction of MCAO.
-
Outcome Measures: a. Neurological Deficit Scoring: Assess neurological function at 24 hours post-reperfusion. b. Infarct Volume Measurement: Euthanize animals and stain coronal brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume. c. Brain Edema Assessment: Measure brain water content. d. Histology: Perform cresyl violet and Fluoro-Jade B staining to assess neuronal morphology and degeneration. e. Biochemical Assays: Measure levels of inflammatory markers like IL-1β and TNF-α in serum and cerebrospinal fluid using ELISA kits.
Visualizations
Caption: Challenges and solutions in the oral delivery of this compound.
Caption: General workflow for in vivo studies with oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excipient-mediated alteration in drug bioavailability in the rat depends on the sex of the animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. roquette.com [roquette.com]
- 6. scispace.com [scispace.com]
- 7. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Validation & Comparative
Ampelopsin A vs. Resveratrol: A Comparative Guide to Antioxidant Capacity
In the realm of natural polyphenols, both Ampelopsin A, also known as dihydromyricetin, and Resveratrol have garnered significant attention for their potent antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and Resveratrol has been evaluated using various in vitro assays. The following table summarizes their performance in key antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The data is presented as IC50 values (the concentration required to scavenge 50% of radicals) or Trolox equivalents (a measure of antioxidant capacity relative to Trolox, a vitamin E analog).
| Antioxidant Assay | This compound (Dihydromyricetin) | Resveratrol | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | ~15.54 µg/mL | ~15-30 µg/mL | Vitamin C: ~6.35 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | Data not consistently reported in IC50 | ~2-5 µg/mL | Trolox: ~2.9 µg/mL |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not readily available in µmol TE/g | ~23.12 µmol TE/g | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes. A direct head-to-head comparison in a single study under identical conditions would provide the most definitive results.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Methodology:
-
A working solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or Resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a multi-well plate.
-
The reaction is initiated by the addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the curve (AUC) is calculated from the fluorescence decay curve.
-
The antioxidant capacity is expressed as Trolox equivalents by comparing the net AUC of the sample to that of a Trolox standard curve.
Signaling Pathway Activation: The Nrf2-ARE Pathway
Both this compound and Resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a primary regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound and Resveratrol, this interaction is disrupted. Dihydromyricetin has been shown to suppress Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][2][3][4] Similarly, Resveratrol can potentiate Nrf2 signaling, possibly through the blockage of Keap1.[5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase.
Caption: Activation of the Nrf2-ARE signaling pathway by this compound and Resveratrol.
Experimental Workflow Visualization
The general workflow for assessing the antioxidant capacity of a compound using a radical scavenging assay is depicted below.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
References
- 1. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin regulates KEAP1-Nrf2 pathways to enhance the survival of ischemic flap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Ampelopsin and Myricetin on Inflammatory Pathways
An objective comparison of the anti-inflammatory properties of Ampelopsin and Myricetin, supported by experimental data, for researchers, scientists, and drug development professionals.
Ampelopsin, also known as dihydromyricetin (DHM), and myricetin are naturally occurring flavonoids that have garnered significant attention for their potent anti-inflammatory activities.[1][2][3] Both compounds, sharing a similar chemical backbone, exhibit remarkable potential in mitigating inflammatory responses through various mechanisms. This guide provides a comparative study of their effects on key inflammatory mediators and signaling pathways, supported by experimental data to aid in research and drug development.
Inhibition of Pro-inflammatory Mediators
Both Ampelopsin and myricetin have been demonstrated to effectively suppress the production of several key mediators of inflammation. In various in vitro and in vivo models, these flavonoids have shown the ability to reduce the expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6]
Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that myricetin dose-dependently inhibits the production of NO and the expression of iNOS and COX-2.[7] Similarly, ampelopsin has been found to significantly inhibit the release of NO and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in a dose-dependent manner in RAW264.7 macrophages.[5][8] In microglial cells, ampelopsin pre-treatment decreased the production of NO and prostaglandin E2 (PGE2) and suppressed the expression of iNOS and COX-2 at both mRNA and protein levels.[4]
The following table summarizes the inhibitory effects of Ampelopsin and Myricetin on key pro-inflammatory mediators.
| Inflammatory Mediator | Ampelopsin | Myricetin | Cell/Animal Model |
| Nitric Oxide (NO) | Significant inhibition | Dose-dependent suppression | LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells |
| iNOS | Suppressed expression | Dose-dependent suppression | LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells |
| COX-2 | Suppressed expression | Dose-dependent suppression | LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells |
| TNF-α | Obvious reduction | Significant inhibition | LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells |
| IL-6 | Obvious reduction | Significant inhibition | LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells |
| IL-1β | Obvious reduction | Significant inhibition | LPS-stimulated RAW264.7 macrophages |
Modulation of Signaling Pathways
The anti-inflammatory effects of Ampelopsin and myricetin are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Both compounds have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. Ampelopsin suppresses LPS-induced activation of the IκB/NF-κB pathway and has been shown to inhibit IκB kinase (IKK) phosphorylation, IκB phosphorylation, and subsequent NF-κB nuclear translocation.[5][8] Myricetin also demonstrates a potent inhibitory effect on NF-κB activation by suppressing the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[6]
References
- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 4. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Ampelopsin A and Rotenone-Induced Neurotoxicity: A Comparative Guide to Neuroprotective Agents
For Immediate Release
This guide provides a comparative analysis of the potential neuroprotective effects of Ampelopsin A against rotenone-induced neurotoxicity, a key model for studying Parkinson's disease. While direct experimental data on this compound in this specific context is currently unavailable, this document summarizes its established neuroprotective mechanisms in other models and contrasts them with several alternative compounds that have demonstrated efficacy against rotenone-induced neuronal damage. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Rotenone, a pesticide and potent inhibitor of mitochondrial complex I, is widely used to induce a Parkinson's disease-like phenotype in experimental models, characterized by oxidative stress, neuroinflammation, and dopaminergic neuron death. This compound, a flavonoid also known as dihydromyricetin, has shown significant neuroprotective properties in various neurological disease models, including those for Alzheimer's disease and cerebral ischemia. Its mechanisms of action primarily involve potent anti-inflammatory and antioxidant effects, as well as the modulation of key signaling pathways. This guide presents a comparative overview of this compound's potential neuroprotective pathways alongside the demonstrated effects of alternative compounds—Apelin-13, Metformin, Ferulic Acid, Probucol, and Erythropoietin—in rotenone-induced neurotoxicity models.
This compound: A Profile of Neuroprotection
This compound has been investigated for its neuroprotective effects in several non-rotenone models of neurodegeneration. Key findings highlight its ability to:
-
Reduce Neuroinflammation: In a rat model of focal cerebral ischemia, oral administration of this compound (80 and 160 mg/kg) significantly inhibited the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2][3]
-
Combat Oxidative Stress: this compound has demonstrated potent antioxidant properties, which are crucial for protecting against the oxidative damage central to rotenone's toxicity.[4][5][6]
-
Modulate Signaling Pathways: Studies have shown that this compound can modulate critical signaling pathways involved in cell survival and function, such as the BDNF/CREB and AMPK/SIRT1 pathways.
Comparative Analysis of Neuroprotective Agents Against Rotenone
The following tables summarize the quantitative effects of various compounds on key markers of neurodegeneration in rotenone-induced models.
Table 1: Effects on Cell Viability and Neuronal Protection
| Compound | Model System | Treatment Concentration/Dose | Outcome Measure | Result | Reference |
| Apelin-13 | SH-SY5Y cells | 10⁻⁹ mol/L | Cell Viability (MTT assay) | Increased cell viability | [7][8][9] |
| Probucol | SH-SY5Y cells | 10 µM | Cell Viability (MTT assay) | Inhibited rotenone-induced decrease in cell viability | [10][11] |
| Erythropoietin | SH-SY5Y cells | Not specified | Cell Viability (MTT assay) | Significantly reduced rotenone-induced effects | [12][13] |
| Ferulic Acid | Rat model | 50 mg/kg | Tyrosine Hydroxylase (TH) positive neurons | Rescued dopaminergic neurons in the substantia nigra | [14][15][16][17] |
| Metformin | Mouse model | 300 mg/kg/day | Tyrosine Hydroxylase (TH) positive neurons | Attenuated the rotenone-induced loss of TH+ neurons | [18][19] |
Table 2: Modulation of Apoptosis
| Compound | Model System | Treatment Concentration/Dose | Outcome Measure | Result | Reference |
| Apelin-13 | SH-SY5Y cells | 10⁻⁹ mol/L | Caspase-3 activity | Attenuated rotenone-induced caspase-3 activation | [8] |
| Apelin-13 | SH-SY5Y cells | 10⁻¹¹ to 10⁻⁹ mol/L | Bax/Bcl-2 expression | Decreased Bax, Increased Bcl-2 | [9] |
| Probucol | SH-SY5Y cells | 10 µM | Apoptosis (Flow cytometry) | Significantly inhibited rotenone-induced apoptosis | [11] |
| Erythropoietin | SH-SY5Y cells | Not specified | Apoptosis | Significantly reduced rotenone-induced apoptosis | [12] |
| Ferulic Acid | Rat model | Not specified | Apoptotic regulators (BCL2) | Boosted BCL2 expression | [15] |
Table 3: Attenuation of Oxidative Stress
| Compound | Model System | Treatment Concentration/Dose | Outcome Measure | Result | Reference |
| Probucol | SH-SY5Y cells | 10 µM | Reactive Oxygen Species (ROS) | Inhibited intracellular ROS generation | [10][11] |
| Erythropoietin | SH-SY5Y cells | Not specified | Reactive Oxygen Species (ROS) | Increased ROS levels were significantly reduced | [12] |
| Ferulic Acid | Rat model | 50 mg/kg | Glutathione (GSH) | Prevented depletion of glutathione | [14][16] |
| Ferulic Acid | Rat model | 50 mg/kg | Malondialdehyde (MDA) | Inhibited lipid peroxidation | [14][16][17] |
| Metformin | Drosophila model | 20 mM and 40 mM | Malondialdehyde (MDA) | Significant decrease in MDA levels | [20] |
Table 4: Anti-inflammatory Effects
| Compound | Model System | Treatment Concentration/Dose | Outcome Measure | Result | Reference |
| This compound | Rat model (cerebral ischemia) | 80 and 160 mg/kg | IL-1β, TNF-α (ELISA) | Inhibited MCAO-induced IL-1β and TNF-α release | [1][2][3] |
| Ferulic Acid | Rat model | 50 mg/kg | Proinflammatory cytokines | Reduced proinflammatory cytokines | [14][16][17] |
| Metformin | Mouse model | 500 mg/kg/day | TNF-α | Significantly decreased TNF-α levels | [21] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Putative neuroprotective mechanisms of this compound against rotenone toxicity.
Caption: Mechanisms of alternative neuroprotective agents against rotenone.
Caption: General workflow for in vitro screening of neuroprotective compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[22]
-
Treatment: Pre-treat cells with the desired concentrations of the neuroprotective agent for 1-2 hours. Subsequently, add rotenone (typically 100-500 nM) to induce toxicity and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][24]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][26]
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to identify and quantify dopaminergic neurons in brain tissue sections.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in a sucrose solution before sectioning on a cryostat.[27]
-
Blocking: Incubate the brain sections in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Imaging: Wash the sections, mount them on slides with a mounting medium containing DAPI (to stain nuclei), and visualize using a fluorescence microscope.
ELISA for Inflammatory Cytokines (TNF-α, IL-1β)
This protocol is used to quantify the concentration of specific cytokines in biological samples (e.g., cell culture supernatant, serum).
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[29]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples to the wells and incubate for 2 hours.[30]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.[31]
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Substrate and Measurement: Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
References
- 1. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apelin-13 Protects Dopaminergic Neurons against Rotenone-Induced Neurotoxicity through the AMPK/mTOR/ULK-1 Mediated Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelin-13 Protects Dopaminergic Neurons against Rotenone—Induced Neurotoxicity through the AMPK/mTOR/ULK-1 Mediated Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Probucol against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. The Neuroprotective Effect of Erythropoietin on Rotenone-Induced Neurotoxicity in SH-SY5Y Cells Through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 15. Ferulic acid mitigated rotenone toxicity -Evoked Parkinson in rat model by featuring apoptosis, oxidative stress, and neuroinflammation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Ferulic Acid in Rotenone Induced Rat Model of Parkinson’s Disease - C. Liu*, R. Wang, T. Ji, Y. Fan, Z. Qin, X. Gao - JPMR (ISSN: 2455-0280) - JACS Directory [jacsdirectory.com]
- 18. Metformin Protects From Rotenone–Induced Nigrostriatal Neuronal Death in Adult Mice by Activating AMPK-FOXO3 Signaling and Mitigation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Neuroprotective Effects of Metformin in Rotenone- Induced Parkinson's Disease in Drosophila Melanogaster | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 21. Metformin Effect Against Rotenone-Induced Parkinsonism-Like Symptoms in a Mouse Model | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Tyrosine hydroxylase immunohistochemistry [bio-protocol.org]
- 28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 29. bdbiosciences.com [bdbiosciences.com]
- 30. mybiosource.com [mybiosource.com]
- 31. h-h-c.com [h-h-c.com]
Ampelopsin A: A Comparative Analysis of its Hepatoprotective Efficacy Against Other Flavonoids
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers an in-depth analysis of Ampelopsin A's liver-protective properties against other well-known flavonoids, quercetin and silymarin. This guide, targeted towards researchers, scientists, and drug development professionals, provides a meticulous examination of experimental data, detailed methodologies, and the underlying molecular mechanisms of these natural compounds in mitigating liver injury.
This compound, also known as dihydromyricetin (DHM), is a natural flavonoid that has demonstrated significant potential in protecting the liver from various insults, including toxin-induced damage and alcohol-related injury.[1][2][3] This guide consolidates preclinical data to present a clear comparison of its efficacy relative to quercetin and silymarin, two flavonoids renowned for their hepatoprotective effects.[4][5]
Quantitative Comparison of Hepatoprotective Effects
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound, quercetin, and silymarin in animal models of liver injury. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Effect on Liver Injury Markers in Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Mice
| Compound | Dosage | Administration Route | ALT (U/L) | AST (U/L) | Reference |
| Control | - | - | Normal Range | Normal Range | [6] |
| CCl₄ Model | - | - | Significantly Elevated | Significantly Elevated | [6] |
| This compound (DHM) | 150 mg/kg | Oral | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [6] |
| Quercetin | 50 mg/kg | Oral | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [7] |
| Silymarin | 50 mg/kg | Oral | Significantly Decreased vs. Model | Significantly Decreased vs. Model | [8] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Values are qualitative summaries of statistical significance reported in the respective studies.
Table 2: Effect on Oxidative Stress Markers in Toxin-Induced Liver Injury Models
| Compound | Model | MDA Level | SOD Activity | GSH Level | Reference |
| This compound (DHM) | TAA-induced (mice) | Significantly Decreased | Significantly Increased | Significantly Increased | [9] |
| Quercetin | Paracetamol-induced (rats) | Significantly Decreased | Not Reported | Significantly Increased | [10] |
| Silymarin | CCl₄-induced (rats) | Significantly Decreased | Significantly Increased | Significantly Increased | [11] |
MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide Dismutase (an antioxidant enzyme); GSH: Glutathione (an endogenous antioxidant). TAA: Thioacetamide.
Table 3: Effect on Inflammatory Cytokines in Toxin-Induced Liver Injury in Mice
| Compound | Model | TNF-α | IL-1β | IL-6 | Reference |
| This compound (DHM) | CCl₄-induced | Significantly Decreased | Significantly Decreased | Significantly Decreased | [6] |
| Quercetin | CCl₄-induced | Significantly Decreased | Significantly Decreased | Not Reported | [12] |
| Silymarin | LPS-induced (canine) | Not Reported | Not Reported | Not Reported | [13] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6. LPS: Lipopolysaccharide.
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of these flavonoids are attributed to their ability to modulate specific signaling pathways involved in oxidative stress, inflammation, and cell death.
This compound has been shown to exert its protective effects through multiple pathways. It can upregulate SIRT1, which in turn inhibits the TGF-β1/Smad3 signaling pathway, a key driver of liver fibrosis.[14] It also promotes autophagy, a cellular process for clearing damaged components.
Caption: this compound Signaling Pathway.
Quercetin is well-documented to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1] By promoting the nuclear translocation of Nrf2, quercetin enhances the expression of antioxidant enzymes, thereby protecting liver cells from oxidative damage.
Caption: Quercetin Nrf2 Activation Pathway.
Silymarin, a complex of flavonolignans, exhibits potent anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, MAPK, and JAK-STAT3.[15] This broad-spectrum inhibition reduces the production of pro-inflammatory cytokines, thus alleviating liver inflammation.
Caption: Silymarin Anti-inflammatory Pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this guide provides detailed experimental methodologies for key assays.
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rodents
This is a widely used and reproducible model for screening hepatoprotective agents.
Caption: CCl₄-Induced Liver Injury Workflow.
In Vitro Model: MTT Assay for Cytotoxicity and Hepatoprotection in HepG2 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method to determine the cytoprotective effects of compounds against toxins in a liver cell line.[16]
Caption: MTT Assay Experimental Workflow.
This guide underscores the significant hepatoprotective potential of this compound, positioning it as a strong candidate for further investigation in the development of novel therapies for liver diseases. The compiled data and detailed protocols provide a valuable resource for the scientific community to build upon this promising research.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of silymarin in human and animal medicine [jpccr.eu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Hepatoprotective, antioxidant, and anti-inflammatory properties of quercetin in paracetamol overdose-induced liver injury in rats [accscience.com]
- 8. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin protects mouse liver against CCl₄-induced inflammation by the TLR2/4 and MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of therapeutic effects of silymarin and hydrocortisone on clinical and hematological alterations, and organ injury (liver and heart) in a low-dose canine lipopolysaccharide-induced sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin A: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of Ampelopsin A's efficacy and mechanisms of action in various cancer cell models.
This compound, a natural flavonoid compound, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. Preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines. This guide provides a comparative analysis of this compound's effects across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of this compound: Inhibition of Cell Viability
This compound has shown dose-dependent cytotoxic effects on a range of cancer cell lines, while exhibiting minimal toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary across different cancer types, highlighting the importance of cell-line-specific investigations.
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| MCF-7 | Breast Cancer (ER+) | ~60 | [1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~40 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [2][3] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | [2][3] |
| SPC-A-1 | Lung Adenocarcinoma | Not Specified | [4][5] |
| A549 | Lung Adenocarcinoma | Not Specified | [4][5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay type. The data presented here is for comparative purposes.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often accompanied by cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Apoptosis Induction
This compound treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and regulation of Bcl-2 family proteins.[3][6]
| Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Key Observations | Reference |
| MCF-7 | 20, 40, 60, 80 | Dose-dependent increase | Increased ROS generation | [1] |
| MDA-MB-231 | 20, 40, 60, 80 | Dose-dependent increase | Upregulation of Bax/Bcl-2 ratio | [1][6] |
| HL-60 | Not Specified | Significant increase | Nuclear condensation, Caspase-9 and -3 activation | [2][3] |
| K562 | Not Specified | Significant increase | Loss of mitochondrial membrane potential | [2][3] |
Cell Cycle Arrest
The impact of this compound on the cell cycle can differ between cell lines, suggesting that its mechanism of action may be context-dependent.
| Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle | Reference |
| HL-60 | Not Specified | Arrest at Sub-G1 phase | [2][3] |
| K562 | Not Specified | Arrest at S phase | [2][3] |
| SPC-A-1 | Not Specified | Arrest at S-phase | [4][5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7][8][9] this compound has been shown to inhibit this pathway in several cancer cell lines. In breast cancer cells, this compound inhibits the activation of Akt and suppresses the formation of mTOR complexes (mTORC1/2), leading to decreased activation of downstream targets.[10] It has also been observed to downregulate the AKT and NF-κB signaling pathways in leukemia cells.[2][3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[11][12][13] In colon cancer cells, this compound has been shown to induce apoptosis through the activation of JNK and p38 MAPK.[14][15]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-cancer potential across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its modulatory effects on critical signaling pathways such as PI3K/Akt/mTOR and MAPK underscore its multifaceted mechanism of action. However, the observed differences in efficacy and cellular responses across different cell lines highlight the necessity for further cross-validation studies. The standardized protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to elucidate the full therapeutic potential of this compound.
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ampelopsin-sodium induces apoptosis in human lung adenocarcinoma cell lines by promoting tubulin polymerization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 7. med.unc.edu [med.unc.edu]
- 8. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin A vs. Silymarin: A Comparative Analysis for the Treatment of Non-Alcoholic Fatty Liver Disease
A comprehensive review of the experimental evidence, mechanisms of action, and therapeutic potential of two leading natural compounds in the management of NAFLD.
Non-alcoholic fatty liver disease (NAFLD) has emerged as a major global health concern, paralleling the rising prevalence of obesity and metabolic syndrome. The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. While lifestyle modifications remain the cornerstone of management, there is a significant unmet need for effective and safe pharmacological interventions.[1][2] Currently, no specific drugs have been approved for the treatment of NAFLD.[1] In this context, natural compounds with hepatoprotective properties have garnered considerable attention from the research community. Among the most promising candidates are Ampelopsin A (also known as Dihydromyricetin) and silymarin.
This guide provides a detailed, evidence-based comparison of this compound and silymarin for the treatment of NAFLD, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and outline the experimental protocols used in key studies.
Mechanisms of Action: A Tale of Two Pathways
While both this compound and silymarin exhibit beneficial effects in NAFLD, they appear to operate through distinct primary signaling pathways.
This compound (Dihydromyricetin): The AMPK Activator
This compound's therapeutic effects in NAFLD are predominantly attributed to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK triggers a cascade of downstream events that collectively ameliorate the key pathological features of NAFLD. This includes the inhibition of lipid synthesis and the promotion of fatty acid oxidation, thereby reducing hepatic fat accumulation.[3][4] Furthermore, AMPK activation by this compound has been shown to improve mitochondrial function and reduce oxidative stress.[4] Recent studies also suggest that this compound can modulate gut microbiota and suppress inflammatory signaling pathways, such as the TLR4/NF-κB pathway, contributing to its hepatoprotective effects.[5]
Silymarin: The Multifaceted Antioxidant and Anti-inflammatory Agent
Silymarin, a complex of flavonolignans extracted from milk thistle, exerts its hepatoprotective effects through a broader, multi-target mechanism. It is a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[1][6] A key aspect of its action is the modulation of inflammatory pathways. Silymarin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1] Additionally, it possesses anti-fibrotic properties, which are crucial in preventing the progression of NASH to cirrhosis.[1]
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound and silymarin are currently lacking. Therefore, this comparison is based on an analysis of data from separate preclinical and clinical studies.
Preclinical and Clinical Data Summary
The following tables summarize the quantitative data from representative studies on the efficacy of this compound and silymarin in treating NAFLD.
Table 1: Effects of this compound (Dihydromyricetin) on NAFLD Parameters
| Parameter | Animal Model/Study Population | Dosage | Duration | Key Findings | Reference |
| Liver Enzymes | High-fat diet-fed mice | 500, 750, 1000 mg/kg | 8 weeks | Significant reduction in serum ALT and AST levels. | [5] |
| Lipid Profile | High-fat diet-fed mice | 500, 750, 1000 mg/kg | 8 weeks | Significant reduction in serum total cholesterol and triglycerides. | [5] |
| Hepatic Steatosis | High-fat diet-fed mice | 500, 750, 1000 mg/kg | 8 weeks | Significant reduction in liver fat deposition and inflammatory cell infiltration. | [5] |
| Inflammatory Markers | High-fat diet-fed mice | 500, 750, 1000 mg/kg | 8 weeks | Significant reduction in serum LPS, IL-1β, and TNF-α. | [5] |
| Glucose Metabolism | NAFLD patients | 600 mg/day | 3 months | Improved glucose and lipid metabolism. | [7] |
Table 2: Effects of Silymarin on NAFLD Parameters (Data from Meta-Analyses and Clinical Trials)
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Liver Enzymes | NAFLD/NASH patients | Varied | Varied | Significant reduction in ALT and AST levels. | [8][9] |
| Lipid Profile | NAFLD/NASH patients | Varied | Varied | Significant reduction in total cholesterol, triglycerides, and LDL-C; increase in HDL-C. | [1][9] |
| Hepatic Steatosis | NAFLD/NASH patients | Varied | Varied | Improvement in hepatic steatosis grade. | [9] |
| Inflammatory Markers | NAFLD/NASH patients | Varied | Varied | Reduction in markers of inflammation. | [1] |
| Fibrosis | NASH patients | 420 mg or 700 mg t.i.d. | 48 weeks | A significantly larger proportion of patients had fibrosis improvement in the silymarin group compared to placebo. | [10] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive evaluation. Below are summaries of typical experimental protocols used in NAFLD research for both compounds.
Animal Models
-
Induction of NAFLD: A common method involves feeding rodents a high-fat diet (HFD), often supplemented with fructose and/or cholesterol, for a period of several weeks to months to induce obesity, insulin resistance, and hepatic steatosis.[11][12][13] For a more aggressive NASH phenotype with fibrosis, models may incorporate a methionine- and choline-deficient (MCD) diet or low-dose chemical inducers like streptozotocin or carbon tetrachloride.[11][14]
-
Treatment Administration: this compound or silymarin is typically administered orally via gavage once daily for a specified duration.
-
Outcome Measures: At the end of the study period, animals are euthanized, and blood and liver tissues are collected. Key analyses include:
-
Serum Biochemistry: Measurement of ALT, AST, total cholesterol, triglycerides, glucose, and insulin levels.
-
Liver Histology: Hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Oil Red O staining to visualize lipid accumulation. Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Molecular Analysis: Western blotting or RT-qPCR to measure the expression of proteins and genes involved in relevant signaling pathways (e.g., AMPK, NF-κB).
-
Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of interventions for NAFLD.[15][16]
-
Patient Population: Participants are typically diagnosed with NAFLD or NASH based on imaging (e.g., ultrasound, MRI-PDFF) and/or liver biopsy.[15]
-
Intervention: Patients receive a standardized dose of this compound or silymarin, or a placebo, for a defined period (e.g., 3 to 12 months).
-
Primary and Secondary Endpoints:
-
Primary: Improvement in liver histology (e.g., resolution of NASH without worsening of fibrosis, or improvement in fibrosis stage without worsening of NASH).[16]
-
Secondary: Changes in liver enzymes, lipid profiles, glycemic control, inflammatory markers, and non-invasive markers of fibrosis (e.g., FibroScan, MR elastography).
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: this compound's mechanism via AMPK activation.
Caption: Silymarin's multifaceted mechanism of action.
Caption: General experimental workflow for NAFLD studies.
Conclusion and Future Directions
Both this compound and silymarin demonstrate significant promise in the management of NAFLD, albeit through different primary mechanisms of action. This compound's targeted activation of the AMPK pathway makes it a compelling candidate for addressing the metabolic dysregulation at the core of NAFLD. Silymarin's broad-spectrum antioxidant, anti-inflammatory, and anti-fibrotic properties provide a multi-pronged approach to mitigating liver damage.
The available data, largely from preclinical studies for this compound and a mix of preclinical and clinical trials for silymarin, are encouraging. However, the absence of direct comparative studies makes it challenging to definitively declare one as superior to the other.
For drug development professionals, both compounds represent valuable leads. Future research should focus on:
-
Head-to-head clinical trials: Directly comparing the efficacy and safety of standardized extracts of this compound and silymarin in well-defined NAFLD/NASH patient populations.
-
Combination therapy: Investigating the potential synergistic effects of combining this compound and silymarin to target both the metabolic and inflammatory drivers of NAFLD.
-
Biomarker development: Identifying and validating non-invasive biomarkers to better monitor treatment response to these natural compounds.
References
- 1. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es]
- 2. Exploring Promising Therapies for Non-Alcoholic Fatty Liver Disease: A ClinicalTrials.gov Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dihydromyricetin Ameliorates Nonalcoholic Fatty Liver Disease by Improving Mitochondrial Respiratory Capacity and Redox Homeostasis Through Modulation of SIRT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ffhdj.com [ffhdj.com]
- 9. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. An Accessible and Pragmatic Experimental Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irispublishers.com [irispublishers.com]
A Comparative Analysis of Ampelopsin A from Diverse Botanical Sources
For Immediate Release
A comprehensive review of Ampelopsin A, a promising flavonoid, reveals significant variations in yield and bioactivity depending on its plant origin. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound extracted from various botanicals, supported by experimental data and detailed methodologies.
This compound, also known as dihydromyricetin (DHM), is a flavonoid with a growing reputation for its wide array of pharmacological benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. While this compound is present in several plant species, its concentration and the efficacy of its extracts can differ substantially. This report synthesizes available data to offer a comparative perspective on this compound from different plant sources, focusing on yield, purity, and biological activity.
Quantitative Comparison of this compound Content
The yield of this compound is a critical factor for its potential therapeutic and commercial applications. Data from various studies, primarily utilizing High-Performance Liquid Chromatography (HPLC) for quantification, indicate that Ampelopsis grossedentata (Vine Tea) is a particularly rich source.
| Plant Source | Part Used | This compound Content (Dry Weight) | Reference |
| Ampelopsis grossedentata | Leaves and Tender Stems | Up to 45.52% | [1] |
| Ampelopsis grossedentata (various regions) | Leaves | 21.2% - 36.2% | [2] |
| Hovenia dulcis (Japanese Raisin Tree) | Stems and Leaves | Data not consistently quantified, but a known source | [3] |
| Cedrus deodara (Himalayan Cedar) | Wood | Data not consistently quantified, but a known source | [3] |
| Ampelopsis japonica | Root | Contains various flavonoids, this compound presence noted | [4] |
| Ampelopsis cantoniensis | - | Yield and purity optimized via specific extraction | [5] |
Ampelopsis grossedentata consistently emerges as a superior source of this compound, with its content varying based on the geographical origin and the specific part of the plant used.[1][2] The tender stems and leaves of A. grossedentata have been reported to contain as high as 43.4% to 45.52% of total flavonoids, with dihydromyricetin being the main active ingredient.[1]
Comparative Biological Activity
The therapeutic potential of this compound is underscored by its diverse biological activities. While direct comparative studies of purified this compound from different plant sources are limited, analysis of extracts provides valuable insights.
| Plant Source | Biological Activity Investigated | Key Findings | Reference |
| Ampelopsis grossedentata | Antioxidant Activity (DPPH radical scavenging) | A flavonoid-rich extract demonstrated potent antioxidant activity, with dihydromyricetin playing a dominant role. | [6] |
| Ampelopsis grossedentata | Anti-adiposity Effects | Both the extract and purified ampelopsin suppressed diet-induced intestinal fat accumulation and reduced the risk of fatty liver.[7] | |
| Ampelopsis grossedentata | Hepatoprotective Activity | Nineteen compounds, including two new flavonoids, were isolated and showed hepatoprotective capacities. | [8] |
| Hovenia dulcis | Hepatoprotective Activity | Organic solvent partitioned extracts enhanced alcohol dehydrogenase (ADH) enzyme activity, suggesting a role in alcohol detoxification. | [9] |
| Ampelopsis japonica | Antioxidant, Anti-α-Glucosidase, and Antiacetylcholinesterase Activities | Extracts and isolated compounds, including catechins and quercetin alongside this compound, showed strong inhibitory effects. | [4] |
Extracts from Ampelopsis grossedentata have been extensively studied, demonstrating significant antioxidant and anti-adiposity effects.[6][7] Similarly, extracts from Hovenia dulcis show promise in liver protection, particularly in the context of alcohol-induced damage.[9] The presence of other bioactive compounds in these extracts may contribute to their overall therapeutic efficacy.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of natural products. Below are detailed methodologies for the extraction, purification, and analysis of this compound.
Extraction of this compound from Ampelopsis cantoniensis
This optimized protocol aims for a high yield of this compound.[5]
-
Solvent Extraction: The plant material is refluxed with 90% ethanol. This process is repeated four times, with each reflux lasting 1.5 hours.[5]
-
Purification with Petroleum Ether: The resulting extract is then subjected to extraction with petroleum ether five times to remove non-polar impurities.[5]
-
Decolorization: Activated carbon is added at a concentration of 1 g per 100 g of the initial plant material to decolorize the extract.[5]
-
Recrystallization: The final step involves recrystallizing the product three times to obtain purified this compound.[5]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for the quantitative analysis of this compound in plant extracts.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[2][10]
-
Mobile Phase: A common mobile phase is a gradient of methanol and water containing a small percentage of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape.[2][5]
-
Detection: Detection is performed using a UV detector, typically at a wavelength of 290 nm, where this compound exhibits maximum absorbance.[3][5]
-
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the sample with that of a standard of known concentration.[10]
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for drug development.
Caption: Key signaling pathways modulated by this compound.
The diagram above illustrates how this compound can induce apoptosis in cancer cells through the TRAIL pathway, inhibit angiogenesis and cell proliferation by targeting growth factor receptors, and modulate autophagy via the SIRT1/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ahnxtb.cn [ahnxtb.cn]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. rroij.com [rroij.com]
- 6. ç½åå è½½ä¸ããã [tmrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Ampelopsin A: A Potent Natural Antioxidant Surpassing Synthetic Alternatives
A comprehensive analysis of the antioxidant activity of Ampelopsin A reveals its superiority over the widely used synthetic antioxidant, butylated hydroxyanisole (BHA). This comparison guide, intended for researchers, scientists, and drug development professionals, delves into the experimental data that substantiates this claim, providing detailed methodologies and elucidating the underlying signaling pathways.
In the quest for potent and safe antioxidants, natural compounds are increasingly under the microscope. This compound, a flavonoid abundant in plants of the Ampelopsis genus, has demonstrated remarkable antioxidant properties. This guide presents a side-by-side comparison of its efficacy with BHA, a common food and pharmaceutical additive, highlighting this compound's potential as a powerful natural alternative.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and BHA have been evaluated using various in vitro assays. The data consistently demonstrates that this compound exhibits significantly higher free radical scavenging activity than BHA.
| Antioxidant Assay | Concentration | This compound Scavenging Activity (%) | BHA Scavenging Activity (%) |
| DPPH Radical Scavenging | 2 µg/mL | 66.55% | 22.96% |
| 10 µg/mL | 96.19% | 62.18% | |
| ABTS Radical Scavenging | 10 µg/mL | 83.13% | 73.02% |
| Superoxide Anion (O₂•⁻) Scavenging | 60 µg/mL | 46.78% | 21.25% |
Data sourced from a study by Zhang, et al. (2014)[1].
The results clearly indicate that this compound is a more efficient scavenger of DPPH and superoxide radicals compared to BHA at the tested concentrations.[1] In the ABTS assay, while both compounds show high activity, this compound still holds a significant edge.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound and BHA are added to the DPPH solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without antioxidant).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This method assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), which is generated by the oxidation of ABTS.
-
ABTS•⁺ Generation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to produce the blue-green ABTS•⁺ solution.
-
Reaction Mixture: Different concentrations of this compound and BHA are mixed with the ABTS•⁺ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of ABTS•⁺ scavenging activity is determined by comparing the absorbance of the test samples with a control.
Superoxide Anion (O₂•⁻) Scavenging Assay
This assay measures the ability of an antioxidant to quench the superoxide radical, a highly reactive oxygen species.
-
Superoxide Generation: Superoxide radicals are typically generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system.
-
Reaction Mixture: this compound or BHA is added to the reaction mixture containing the superoxide generating system and a detection reagent (e.g., nitroblue tetrazolium - NBT).
-
Incubation: The mixture is incubated at room temperature.
-
Measurement: The reduction of NBT by superoxide radicals forms a colored formazan product, and the absorbance is measured spectrophotometrically. The presence of an antioxidant reduces the amount of formazan formed.
-
Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the antioxidant.
Signaling Pathways and Mechanisms of Action
This compound's potent antioxidant activity is not solely due to direct radical scavenging. It also modulates intracellular signaling pathways involved in cellular defense against oxidative stress. One such critical pathway is the AMP-activated protein kinase (AMPK) signaling pathway.
Caption: this compound activates the AMPK signaling pathway, leading to the induction of autophagy and subsequent cellular protection against oxidative stress.
This pathway highlights a key mechanism by which this compound exerts its protective effects, going beyond simple chemical neutralization of free radicals to actively enhance the cell's own defense systems.
Experimental Workflow for Antioxidant Activity Screening
The systematic evaluation of antioxidant compounds follows a well-defined workflow, from initial screening to the elucidation of mechanisms.
Conclusion
References
A Head-to-Head Comparison of Ampelopsin A and Epigallocatechin Gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin A, also known as dihydromyricetin (DHM), and epigallocatechin gallate (EGCG) are two potent polyphenolic compounds that have garnered significant attention in the scientific community for their diverse health-promoting properties.[1][2][3] Both flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer activities.[4][5] This guide provides a comprehensive head-to-head comparison of this compound and EGCG, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways to aid researchers in their investigations and drug development endeavors.
Biochemical Properties at a Glance
| Feature | This compound (Dihydromyricetin) | Epigallocatechin Gallate (EGCG) |
| Chemical Formula | C₁₅H₁₂O₈[1] | C₂₂H₁₈O₁₁ |
| Molar Mass | 320.25 g/mol [1] | 458.37 g/mol |
| Source | Ampelopsis grossedentata (Vine Tea), Japanese raisin tree[1][4][5] | Green Tea (Camellia sinensis)[2][3][6][7] |
| Chemical Structure | Flavanonol | Flavan-3-ol, a type of catechin |
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and EGCG from various in vitro studies.
Table 1: Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.
| Assay | This compound (IC₅₀) | EGCG (IC₅₀) | Reference Compound (IC₅₀) |
| DPPH Radical Scavenging | 66.55% to 96.19% scavenging activity at 2 to 10 µg/mL[8] | ~70-80% scavenging at 100 µg/mL[9] | Butylated Hydroxyanisole (BHA): 22.96% to 62.18% scavenging activity at 2 to 10 µg/mL[8] |
| Hydrogen Peroxide Scavenging | 83.05% scavenging activity at 60 µg/mL[8] | - | BHA: 67.05% scavenging activity at 60 µg/mL[8] |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the activity.
Table 2: Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators.
| Assay | This compound | EGCG |
| Inhibition of IL-8 Secretion (IC₅₀) | - | 78.3 µM[10] |
| Inhibition of COX-2 Expression | - | 86% inhibition[10][11] |
| Inhibition of IL-6 Production | - | 59% inhibition[10][11] |
Table 3: Anticancer Activity (IC₅₀ Values)
The cytotoxic effects of these compounds on various cancer cell lines are presented below.
| Cell Line | This compound (IC₅₀) | EGCG (IC₅₀) |
| A549 (Lung Cancer) | - | 60.55 ± 1.0 μM[3] |
| Colon Cancer Cell Lines | - | ~20 µg/mL[5] |
| ARPE19 (Retinal Pigment Epithelium) | 312.3 µM | 222.1 µM[12] |
Key Signaling Pathways
This compound and EGCG exert their biological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by EGCG.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoalkylated Epigallocatechin-3-gallate (C18-EGCG) as Novel Lipophilic EGCG Derivative: Characterization and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ampelopsin A: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Ampelopsin A, a flavonoid compound commonly used in research and drug development. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and maintain regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound, especially in its pure, powdered form, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Items |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national, state, and local regulations. The following protocol outlines a general procedure for its safe disposal.
Step 1: Waste Identification and Segregation
-
Pure this compound (Unused/Expired): This should be treated as chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and empty containers, should be considered contaminated waste.
-
Solutions Containing this compound: Solutions should be collected as liquid chemical waste. The solvent will dictate the specific waste stream. Do not dispose of solutions down the drain.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Waste Container:
-
For solid waste (pure compound and contaminated materials), use a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste, use a designated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
-
Label the Waste Container: The label should be clear and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "Dihydromyricetin")
-
For solutions, list all constituents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The responsible individual's name and contact information.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
Step 3: On-site Storage
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Waste must be disposed of at an approved waste disposal plant.
-
Never dispose of this compound in the regular trash or down the sewer system.
III. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection if the spill involves a significant amount of powder.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop up the material to avoid generating dust. Place it in a labeled hazardous waste container.
-
For liquid spills: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill. Place the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as contaminated waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Ampelopsin A
Essential Safety and Handling Guide for Ampelopsin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as Dihydromyricetin). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is considered a potent pharmaceutical ingredient requiring careful handling.[3] The following PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should meet the ANSI Z.87.1 1989 standard.[4] A face shield must be worn over safety glasses when there is a risk of splashing or aerosol generation.[4] |
| Hand Protection | Disposable Nitrile Gloves | Use powder-free disposable nitrile gloves for incidental contact.[4][5] For prolonged handling or when preparing solutions, consider double-gloving. Always check the manufacturer's chemical resistance guide.[4] Change gloves immediately upon contamination. |
| Respiratory Protection | NIOSH-Certified Respirator | A NIOSH-certified respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[5] A full respiratory program, including fit-testing and training, is essential.[6] |
| Body Protection | Laboratory Coat and Full Coverage Clothing | A long-sleeved laboratory coat should be worn and fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are also required to cover all exposed skin.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to use in experimental protocols.
Receiving and Unpacking
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[6]
-
Don PPE: Before handling the package, put on the minimum required PPE: a lab coat, safety glasses, and nitrile gloves.
-
Unpacking Location: Unpack the container in a designated area, preferably within a chemical fume hood or a well-ventilated space.[7]
-
Damaged Packages: If a package is damaged, it should be treated as a spill. Follow your institution's spill response protocol. Do not open the damaged package and contact your safety officer.
Storage
-
Container Integrity: Ensure the primary container is tightly sealed to prevent exposure to air and moisture.[1]
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, protected from light.[8] Recommended storage temperature is often -20°C.[8]
-
Labeling: The container must be clearly labeled with the chemical name, hazard symbols, and date of receipt.
Weighing and Handling of Powder
-
Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Required PPE: Full PPE is required: safety goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a NIOSH-certified respirator if not in a containment hood.
-
Static Control: Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.[1]
-
Spill Prevention: Use a disposable weighing paper or boat. Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]
Solution Preparation
-
Solvent Selection: this compound has limited solubility in water but is soluble in solvents like DMSO and Ethanol.[9]
-
Preparation Environment: Prepare solutions within a chemical fume hood.
-
Procedure:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If necessary, gentle warming or sonication can be used to aid dissolution, particularly for DMSO.[8]
-
Ensure the solution is fully dissolved before use in experiments.
-
-
Labeling: Clearly label the solution container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All disposal must comply with local, state, and federal regulations.
-
Contaminated PPE:
-
Disposable gloves, absorbent pads, and other contaminated disposable items should be placed in a designated hazardous waste container.[4]
-
This waste should be clearly labeled as "Hazardous Chemical Waste."
-
-
Empty Containers:
-
Empty original containers are still considered hazardous.
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used for your solutions).[2]
-
Collect the rinsate as hazardous chemical waste.[2]
-
After rinsing, deface the label on the container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.[2]
-
-
Unused this compound (Powder):
-
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of it in the regular trash or down the drain.
-
Package and label it clearly for pickup by your institution's environmental health and safety department.
-
-
Aqueous and Solvent-Based Solutions:
Quantitative Data
| Property | Value | Source |
| Acute Toxicity (Oral LD50, Mouse) | >5 g/kg | [1] |
| Acute Toxicity (Intraperitoneal LD50, Mouse) | 1,410 mg/kg | [1] |
| Solubility in DMSO | ≥5 mg/mL (with warming) | [8] |
| Solubility in Ethanol | 64 mg/mL | [9] |
| Solubility in Water | Insoluble | [9] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound from receipt to disposal.
References
- 1. anentawaste.com [anentawaste.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.rice.edu [safety.rice.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
